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  • Product: 7-Aminoheptan-1-ol hydrochloride
  • CAS: 168681-46-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 7-Aminoheptan-1-ol Hydrochloride: A Bifunctional Aliphatic Linker in Advanced Drug Design

Executive Summary 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic building block characterized by a seven-carbon alkyl chain terminating in a primary amine and a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic building block characterized by a seven-carbon alkyl chain terminating in a primary amine and a primary alcohol[1][2]. As modern drug discovery pivots toward bivalent modalities—most notably Proteolysis Targeting Chimeras (PROTACs) and multidrug resistance (MDR) reverters—the precise spatial arrangement afforded by this molecule has made it an indispensable chemical linker[3][4]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic pathways, and integration protocols, specifically tailored for researchers developing targeted protein degraders.

Physicochemical Profiling & Structural Logic

The molecular architecture of 7-aminoheptan-1-ol hydrochloride is deliberately simple yet functionally profound.

  • Bifunctionality : The primary amine ( −NH2​ ) and hydroxyl ( −OH ) groups offer orthogonal reactivity[5]. The amine can undergo amidation, reductive amination, or nucleophilic aromatic substitution ( SN​Ar ), while the hydroxyl group can be activated (e.g., via mesylation) or converted into an ether/ester[4].

  • Chain Length Causality : The 7-carbon aliphatic chain provides a specific spatial distance (approximately 8–10 Å when fully extended). In PROTAC design, linker length is a critical determinant of ternary complex formation. A 7-carbon chain strikes an optimal balance between entropic penalty (too long = high flexibility, poor complex stability) and steric clash (too short = proteins repel each other)[3][6].

  • Salt Form Advantage : The hydrochloride salt form is critical for bench stability. The free base of 7-aminoheptan-1-ol (CAS: 19243-04-0) is prone to oxidation, atmospheric CO2​ absorption (forming carbamates), and intermolecular hydrogen bonding leading to viscous, difficult-to-handle liquids[5]. The HCl salt ensures a stable, free-flowing solid that is highly soluble in polar solvents.

Quantitative Data Summary

Table 1: Physicochemical Properties of 7-Aminoheptan-1-ol Hydrochloride

PropertyValue
Chemical Name 7-Aminoheptan-1-ol hydrochloride
CAS Number 168681-46-7 (HCl salt) / 19243-04-0 (Free base)
Molecular Formula C7​H18​ClNO
Molecular Weight 167.68 g/mol
SMILES Cl.NCCCCCCCO
Physical State White to off-white crystalline solid
Solubility H2​O , DMSO, Methanol

Chemical Synthesis Pathways

The synthesis of 7-aminoheptan-1-ol requires the selective amination of a 7-carbon precursor without over-alkylation (which leads to secondary/tertiary amines).

Experimental Protocol: Gabriel Synthesis from 7-Bromoheptan-1-ol

This protocol is favored for its self-validating high yield and prevention of over-alkylation[7][8].

  • Phthalimide Alkylation : React 7-bromoheptan-1-ol (1.0 eq) with potassium phthalimide (1.1 eq) in anhydrous DMF at 90°C for 4 hours. Causality: The bulky phthalimide group acts as a protecting group, ensuring only mono-alkylation occurs.

  • Hydrazinolysis (Deprotection) : The resulting 2-(7-hydroxyheptyl)isoindoline-1,3-dione is treated with hydrazine hydrate ( N2​H4​⋅H2​O , 10.0 eq) in ethanol under reflux (80°C) for 2-3 hours[3]. Causality: Hydrazine selectively cleaves the phthalimide ring via a stable cyclic phthalhydrazide byproduct, releasing the free amine.

  • Salt Formation : After filtering off the solid phthalhydrazide byproduct, the filtrate is concentrated. The residue is dissolved in diethyl ether, and dry HCl gas (or 4M HCl in dioxane) is bubbled through the solution.

  • Self-Validation : The 7-aminoheptan-1-ol hydrochloride precipitates as a white solid. This precipitation step acts as an intrinsic purification method, as unreacted non-basic precursors remain soluble in the organic layer.

Application in Targeted Protein Degradation (PROTACs)

In PROTAC development, 7-aminoheptan-1-ol is frequently utilized to bridge an E3 ligase ligand (e.g., a thalidomide derivative binding to Cereblon/CRBN) and a target protein ligand (e.g., a PLK1 inhibitor)[3][6]. The amine terminus is typically coupled to the E3 ligand via SN​Ar , while the hydroxyl group is utilized to attach the target ligand.

PROTAC Target Target Protein (e.g., PLK1) PROTAC PROTAC Molecule (7-Carbon Linker) Target->PROTAC Binding Complex Ternary Complex Target-PROTAC-E3 PROTAC->Complex Recruits E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->PROTAC Binding Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Fig 1: Mechanism of ternary complex formation utilizing a 7-carbon PROTAC linker.

Experimental Protocol: Integration into a PROTAC Scaffold

The following is a validated, step-by-step workflow for integrating 7-aminoheptan-1-ol hydrochloride into a bivalent degrader targeting PLK1[3][6].

Step-by-Step Methodology
  • Neutralization & E3 Ligand Coupling :

    • Suspend 7-aminoheptan-1-ol HCl (1.1 eq) and 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (E3 ligand, 1.0 eq) in anhydrous DMSO (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) or Triethylamine (TEA) in one portion. Causality: DIPEA neutralizes the HCl salt to release the nucleophilic free amine and acts as an acid scavenger to drive the SN​Ar reaction forward[3].

    • Heat the mixture to 85°C for 16 hours under an N2​ atmosphere[6].

  • In-Process Control (LC-MS) : Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the coupled mass validate the completion of the SN​Ar step before proceeding[6].

  • Hydroxyl Activation :

    • Isolate the intermediate and dissolve in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0°C.

    • Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Causality: This converts the unreactive hydroxyl group into a highly reactive mesylate leaving group, preparing it for the final conjugation.

  • Target Ligand Conjugation :

    • React the mesylated intermediate with the target protein ligand (containing a nucleophilic amine or phenol) in the presence of K2​CO3​ in DMF at 60°C.

  • Final Purification : Purify the final PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthesis Start 7-Aminoheptan-1-ol HCl (Starting Material) Base Neutralization (DIPEA/TEA) Release Free Amine Start->Base Boc Boc Protection (Optional) or Direct Amidation Base->Boc Coupling1 Coupling to E3 Ligand (e.g., Fluorothalidomide) Boc->Coupling1 Coupling2 Alcohol Activation/Coupling to Target Ligand Coupling1->Coupling2 Purification HPLC Purification & LC-MS Validation Coupling2->Purification

Fig 2: Step-by-step synthetic workflow for integrating the linker into a PROTAC scaffold.

Analytical Validation (E-E-A-T)

To ensure trustworthiness and experimental reproducibility, the synthesized 7-aminoheptan-1-ol hydrochloride must be validated using standard analytical techniques[2][9]:

  • 1H NMR (400 MHz, DMSO- d6​ ) : Look for the broad singlet at ~8.0 ppm integrating for 3 protons ( −NH3+​ ), the triplet at ~3.4 ppm ( −CH2​−OH ), and the multiplet at ~2.7 ppm ( −CH2​−NH3+​ ). The central aliphatic protons will appear as a broad multiplet between 1.2 and 1.6 ppm.

  • LC-MS : Using electrospray ionization (ESI+), the free base mass should be detected at m/z 132.1 ( [M+H]+ ). The absence of a peak at m/z 245 (indicating dialkylation) confirms the absolute purity of the primary amine.

References

  • PubChem . "7-Aminoheptan-1-ol | C7H17NO | CID 13956031". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "WO2021194318A1 - Plk1 selective degradation inducing compound". World Intellectual Property Organization.
  • ACS Publications . "Exploratory Chemistry toward the Identification of a New Class of Multidrug Resistance Reverters Inspired by Pervilleine and Verapamil Models". Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

7-Aminoheptan-1-ol Hydrochloride: Physicochemical Profiling and Applications in Advanced Drug Design

Executive Summary In the landscape of modern drug discovery, the architectural flexibility of linker molecules dictates the efficacy of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural flexibility of linker molecules dictates the efficacy of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multifunctional small molecules. 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) serves as a premier bidentate building block. Featuring a 7-carbon aliphatic spacer terminated by orthogonal functional groups (a primary amine and a primary hydroxyl), this compound provides an optimal spatial geometry for receptor binding and protein-protein interaction modulation.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and field-proven synthetic methodologies, providing researchers with self-validating protocols to harness this versatile intermediate.

Physicochemical Profiling & Salt Causality

Aliphatic amino alcohols are notoriously difficult to handle in their free base form. The free base, 7-aminoheptan-1-ol (CAS: 19243-04-0), is typically a viscous liquid or low-melting solid that is highly susceptible to atmospheric oxidation and spontaneous carbamate formation via CO₂ absorption[1].

The Causality of the Hydrochloride Salt: Converting the free base to the hydrochloride salt (168681-46-7) fundamentally alters its handling characteristics. The protonation of the amine disrupts intermolecular hydrogen bonding networks that cause viscosity, yielding a free-flowing, stable crystalline solid[2]. This salt form significantly increases the compound's melting point and aqueous solubility, which is critical for biological assays and ensures precise stoichiometric control during organic synthesis[2].

Table 1: Comparative Physicochemical Properties
Property7-Aminoheptan-1-ol HCl (Salt)7-Aminoheptan-1-ol (Free Base)
CAS Number 168681-46-719243-04-0[1]
Molecular Formula C₇H₁₈ClNO[3]C₇H₁₇NO[1]
Molecular Weight 167.68 g/mol [3]131.22 g/mol [1]
Physical State Crystalline Solid[2]Liquid / Low-melting solid[1]
Aqueous Solubility High (>50 mg/mL)[2]Moderate (pH dependent)

Mechanistic Pathways & Reactivity

The strategic value of 7-aminoheptan-1-ol hydrochloride lies in its orthogonal reactivity. The primary amine can participate in nucleophilic substitutions, reductive aminations, and amide couplings, while the hydroxyl group can be oxidized to an aldehyde/carboxylic acid or subjected to esterification[4].

Pathway A 7-Aminoheptan-1-ol HCl (CAS: 168681-46-7) B Free Amine (-NH2) Nucleophilic Center A->B Base (TEA/DIPEA) C Hydroxyl (-OH) Oxidation/Substitution A->C N-Protection (Boc2O) D N-Alkylation / Amide Coupling B->D Electrophile E Aldehyde / Carboxylic Acid C->E Swern/Dess-Martin F TLR7/8 Agonists & Neuropathic Drugs D->F Pharmacophore Assembly G PROTAC / ADC Flexible Linkers E->G Linker Conjugation

Bifunctional reactivity pathways of 7-aminoheptan-1-ol HCl in drug synthesis.

Applications in Advanced Drug Development

Toll-like Receptor (TLR) 7/8 Modulators

In the development of immunotherapeutics for Hepatitis B and oncology, the 7-carbon aliphatic chain is highly privileged. Research into 2,4-diaminoquinazolines demonstrated that incorporating an (S)-3-aminoheptanol motif resulted in exceptional dual agonist activity at TLR7 and TLR8[5]. The 7-carbon length provides the exact spatial geometry required to bridge the dimeric interface of the TLR receptors, fine-tuning the immune response while minimizing off-target hERG inhibition[5].

Multifunctional Neuropathic Pain Therapeutics

Tianeptine derivatives utilize the 7-aminoheptanol scaffold to connect a dibenzothiazepine pharmacophore to a serotonin moiety. Studies show that replacing a traditional amide linker with a secondary amine linker (derived directly from 7-aminoheptanol) dramatically improves inhibitory activities at the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters[6]. The basicity and hydrogen-bond donor capacity of the nitrogen in the C7 chain are critical for anchoring the drug within the transporter binding pockets[6].

PROTAC and ADC Linker Engineering

The C7 backbone is frequently utilized as a "central precursor" in the biosynthesis and chemical synthesis of multivariate molecules[4]. In PROTACs, the 7-carbon spacer provides sufficient flexibility to allow the E3 ligase and the target protein to form a stable ternary complex without inducing steric clashes.

Experimental Workflows & Self-Validating Protocols

To utilize 7-aminoheptan-1-ol hydrochloride effectively, one must control its bifunctionality. Below are field-proven, step-by-step methodologies designed with built-in validation mechanisms.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the amine to allow subsequent manipulation of the hydroxyl group.

  • Preparation: Suspend 1.0 eq of 7-aminoheptan-1-ol HCl in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Liberation: Cool the suspension to 0 °C using an ice bath. Dropwise add 2.2 eq of Triethylamine (TEA).

    • Causality: The first equivalent of TEA neutralizes the HCl salt, liberating the nucleophilic free amine. The slight excess acts as a catalyst. The 0 °C environment is critical to kinetically favor N-acylation over O-acylation.

  • Electrophile Addition: Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat.

    • Validation Logic: The primary amine starting material will stain deep purple/pink. The successful N-Boc protected product will not stain with Ninhydrin, providing a definitive binary indicator of reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Swern Oxidation to 7-(Boc-amino)heptanal

Objective: Oxidize the hydroxyl to an aldehyde for downstream reductive amination, avoiding over-oxidation.

  • Activator Complex Formation: In a flame-dried flask, add oxalyl chloride (1.2 eq) to anhydrous DCM and cool strictly to -78 °C (dry ice/acetone bath). Dropwise add anhydrous DMSO (2.4 eq).

    • Causality: This forms the highly reactive alkoxysulfonium intermediate. Maintaining -78 °C prevents the premature, explosive decomposition of this complex.

  • Substrate Addition: Slowly add the N-Boc-7-aminoheptan-1-ol (1.0 eq) from Protocol A, dissolved in DCM. Stir for 30 minutes.

  • Elimination: Add TEA (5.0 eq) dropwise.

    • Causality: TEA deprotonates the intermediate, driving the elimination step to form the aldehyde and releasing dimethyl sulfide.

  • Self-Validation (NMR): After standard aqueous workup, analyze the crude mixture via ¹H-NMR (CDCl₃).

    • Validation Logic: The appearance of a sharp singlet at ~9.7 ppm confirms the presence of the aldehyde proton. The absence of a broad peak at ~11-12 ppm ensures that no over-oxidation to the carboxylic acid has occurred—a common failure point when using stronger oxidants like KMnO₄.

References

  • PubChem. "7-Aminoheptan-1-ol | C7H17NO | CID 13956031". National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "US10801046B2 - Methods and materials for biosynthesizing multifunctional, multivariate molecules via carbon chain modification". Google Patents.
  • National Center for Biotechnology Information (PMC). "Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain". NIH. Available at:[Link]

  • Journal of Medicinal Chemistry. "2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus". ACS Publications. Available at: [Link]

Sources

Foundational

Mechanistic Profiling and Synthetic Utility of 7-Aminoheptan-1-ol Hydrochloride in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, bifunctional aliphatic linkers serve as the architectural backbone for complex macro-molecules, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, bifunctional aliphatic linkers serve as the architectural backbone for complex macro-molecules, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Among these, 7-aminoheptan-1-ol hydrochloride (CAS 168681-46-7) stands out as a highly versatile building block. By offering two orthogonal reactive centers—a primary amine and a primary alcohol—separated by a flexible 7-carbon polymethylene chain, this molecule enables precise, step-wise conjugation strategies. This technical guide explores the structural causality, mechanistic chemoselectivity, and self-validating experimental protocols required to harness this compound effectively in drug development and materials science.

Structural Causality and Physicochemical Profiling

The utility of 7-aminoheptan-1-ol is dictated by its specific molecular architecture.

Why a 7-Carbon Chain? The heptyl chain provides an extended spatial conformation of approximately 8–9 Ångstroms. In the context of PROTAC synthesis, this specific length is critical for bridging a target-binding ligand and an E3 ligase ligand without inducing steric clash that would disrupt the formation of the ternary complex[1]. Furthermore, the entirely aliphatic nature of the chain increases the lipophilicity of the resulting conjugate compared to heavily oxygenated PEG linkers, which is a deliberate design choice to enhance the cellular permeability of highly polar warheads.

Why the Hydrochloride Salt? The free base form of this molecule, 7-aminoheptan-1-ol (CAS 19243-04-0), is prone to atmospheric oxidation and readily absorbs ambient CO₂ to form carbamates. Physically, it often presents as a viscous, hygroscopic oil that complicates precise stoichiometric weighing[2]. By utilizing the hydrochloride salt (CAS 168681-46-7), chemists gain a highly stable, free-flowing crystalline solid[3]. This salt form acts as a protective state, preventing spontaneous polymerization or degradation during long-term storage, and ensures absolute precision during the setup of sensitive multi-step syntheses.

Quantitative Reactivity Parameters

To effectively utilize this bifunctional molecule, one must understand the thermodynamic and kinetic differences between its two termini.

Table 1: Physicochemical and Kinetic Parameters of 7-Aminoheptan-1-ol Reactive Centers

Functional GroupApprox. pKaRelative NucleophilicityPreferred ElectrophilesStandard Protection Strategy
Primary Amine (-NH₂) 10.5High (Hard/Borderline)Acyl chlorides, NHS-esters, IsothiocyanatesN-Boc, N-Fmoc, N-Cbz
Primary Alcohol (-OH) 15.5Moderate (Hard)Alkyl halides, Epoxides (requires strong base)O-TBS, O-Bn, O-THP

Mechanistic Principles of Chemoselectivity

The core mechanism of action in synthesizing derivatives from 7-aminoheptan-1-ol relies on exploiting the differential nucleophilicity of nitrogen versus oxygen. Nitrogen is less electronegative than oxygen, making its lone pair significantly more available for electron donation.

At a controlled, slightly basic pH (8–9), the amine is highly reactive toward activated esters (such as N-Hydroxysuccinimide/NHS esters), allowing for chemoselective N-acylation while the hydroxyl group remains completely inert.

Conversely, if the synthetic route requires functionalizing the hydroxyl group first (e.g., via Williamson ether synthesis), the amine's superior nucleophilicity becomes a liability. In this scenario, orthogonal protection is mandatory. The amine must be masked—typically using Di-tert-butyl dicarbonate (Boc₂O)—to neutralize its reactivity. The bulky, electron-withdrawing Boc group delocalizes the nitrogen's lone pair, allowing strong bases (like Sodium Hydride, NaH) to selectively deprotonate the hydroxyl group for subsequent O-alkylation.

Workflow Salt 7-Aminoheptan-1-ol HCl (Stable Solid) FreeBase Free Base Generation (+ DIPEA / TEA) Salt->FreeBase Neutralization NBoc N-Boc Protection (Boc2O, 25°C) FreeBase->NBoc Masking Amine NAcyl Chemoselective N-Acylation (NHS-Ester) FreeBase->NAcyl Direct Amidation OAlk O-Alkylation (NaH, R-X) NBoc->OAlk Hydroxyl Activation

Workflow for chemoselective functionalization of 7-aminoheptan-1-ol hydrochloride.

Self-Validating Experimental Methodologies

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationale for every step.

Protocol A: In Situ Free-Basing and Chemoselective N-Boc Protection

Objective: Orthogonal protection of the primary amine to isolate the hydroxyl group for downstream etherification[4].

  • Activation & Neutralization: Suspend 7-aminoheptan-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the suspension to 0°C. Add Triethylamine (TEA) (2.0 eq) dropwise.

    • Causality: DCM solubilizes the resulting free base while remaining inert to Boc₂O. The 0°C temperature controls the exothermic neutralization. Exactly 1.0 eq of TEA is consumed to neutralize the HCl salt (liberating the free amine), while the remaining 1.0 eq acts as an acid scavenger and catalyst.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) dropwise. Remove the ice bath and allow the mixture to stir at 25°C for 2 hours[4].

    • Causality: The bulky Boc group selectively attacks the highly nucleophilic, unhindered primary amine over the hydroxyl group.

  • Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using Petroleum Ether:Ethyl Acetate (1:1). The starting material will remain at the baseline (Rf = 0.0) due to its ionic salt nature. The successful N-Boc product migrates cleanly (Rf ≈ 0.75)[4]. Apply a Ninhydrin stain; the absence of a purple spot at Rf 0.75 confirms the primary amine is fully protected.

  • Mechanistic Workup: Wash the organic layer with 0.1 M HCl.

    • Causality: This mildly acidic wash protonates any unreacted free amine and the residual TEA, partitioning them into the aqueous layer. The acidity is deliberately kept low (0.1 M) to prevent premature cleavage of the acid-sensitive Boc group. Follow with a brine wash to remove water-soluble impurities, and dry over Na₂SO₄.

Protocol B: Direct Chemoselective Amidation for PROTAC Linker Assembly

Objective: Conjugate a target-binding ligand directly to the amine terminus without the need to protect the hydroxyl group.

  • Coupling: Dissolve 7-aminoheptan-1-ol hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF. Add an NHS-activated target ligand (1.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It liberates the free amine but is not strong enough to deprotonate the hydroxyl group. NHS-esters are highly selective for primary amines at this pH, leaving the hydroxyl group completely untouched.

  • Self-Validation: Monitor via LC-MS. The mass shift will correspond to the mono-acylated product. The intact hydroxyl group is now ready for a downstream Mitsunobu reaction or etherification to attach the E3 ligase ligand.

PROTAC Ligand1 Target Ligand (NHS-Activated) Linker 7-Aminoheptan-1-ol (Bifunctional Spacer) Ligand1->Linker N-Acylation PROTAC Ternary PROTAC Complex Linker->PROTAC Final Assembly Ligand2 E3 Ligase Ligand (Alkyl Halide) Ligand2->Linker O-Alkylation

Assembly logic of a PROTAC molecule utilizing a 7-carbon aliphatic linker.

References

Sources

Exploratory

Whitepaper: Aqueous Stability and Degradation Kinetics of 7-Aminoheptan-1-ol Hydrochloride

Executive Summary 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic building block utilized extensively in pharmaceutical synthesis and drug development. Understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic building block utilized extensively in pharmaceutical synthesis and drug development. Understanding the stability of this molecule in aqueous solutions is critical for formulation scientists and analytical chemists. This technical guide provides an in-depth analysis of the thermodynamic stability, structural resilience, and forced degradation pathways of 7-aminoheptan-1-ol hydrochloride, alongside a self-validating analytical protocol for stability-indicating assays.

Molecular Architecture & Thermodynamic Baseline

The Protective Role of the Hydrochloride Salt

The stability of amino alcohols in aqueous media is heavily dictated by their protonation state. The primary amine group of 7-aminoheptan-1-ol has a pKa of approximately 10.5. By formulating this molecule as a hydrochloride salt, the amine exists almost exclusively as the ammonium cation ( −NH3+​ ) in neutral to moderately acidic aqueous solutions.

This protonation is chemically protective: it sequesters the nitrogen's lone pair of electrons, effectively neutralizing its basicity and nucleophilicity. Consequently, the protonated amine cannot participate in auto-oxidation, nucleophilic attack, or intermolecular condensation, resulting in exceptional shelf-life and aqueous stability 1.

Resistance to Hydrolysis & Intramolecular Cyclization

Hydrolysis is the most common pathway for drug breakdown, typically targeting polarized functional groups like esters and amides 2. 7-Aminoheptan-1-ol lacks these electrophilic carbonyl centers; its aliphatic C-N and C-O bonds are thermodynamically stable and do not undergo aqueous hydrolysis under standard conditions.

Furthermore, a common degradation route for shorter amino alcohols (e.g., 2-aminoethanol) is intramolecular cyclization. However, the 7-carbon aliphatic spacer in 7-aminoheptan-1-ol creates a strict kinetic barrier. According to Baldwin's rules and ring-strain thermodynamics, the formation of an 8-membered cyclic ether or amine incurs massive transannular strain and an unfavorable entropy of activation. Thus, intramolecular cyclization is virtually non-existent in this molecule.

StabilityMechanism A 7-Aminoheptan-1-ol HCl (Aqueous) B Protonated Amine (-NH3+) pH < 9 A->B Dissociation in H2O C Deprotonated Amine (-NH2) pH > 11 A->C Addition of Strong Base D Thermodynamically Stable (No Nucleophilicity) B->D Lone Pair Sequestered E Reactive State (Oxidation / Condensation) C->E Lone Pair Available

Fig 1: pH-dependent nucleophilic activation and stability of 7-aminoheptan-1-ol in aqueous media.

Vulnerabilities Under Extreme Stress (Forced Degradation)

While highly stable under ambient conditions, forced degradation studies (stress testing) are required to elucidate potential breakdown pathways 3.

  • Alkaline Stress (pH > 11): High pH environments force the deprotonation of the ammonium ion, restoring the nucleophilicity of the primary amine. Prolonged exposure to heat in this state can lead to slow intermolecular condensation (forming secondary amines) or reactions with dissolved atmospheric CO2​ to form carbamates.

  • Oxidative Stress: Exposure to strong oxidizers (e.g., H2​O2​ ), particularly in the presence of trace transition metals, can oxidize the primary alcohol to an aldehyde or carboxylic acid, and the amine to an N-oxide 4.

Experimental Methodology: Forced Degradation & Analytical Profiling

To accurately assess the stability of 7-aminoheptan-1-ol hydrochloride, a rigorous, self-validating analytical workflow must be employed.

Rationale for Analytical Choices (Expertise & Experience)

Because 7-aminoheptan-1-ol lacks a UV-absorbing chromophore and is highly polar, standard Reversed-Phase Liquid Chromatography with UV detection (RPLC-UV) is entirely ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is mandatory. HILIC provides the necessary retention for the polar aliphatic chain, while MS/MS provides specific, orthogonal detection of the parent mass and any degradants.

Step-by-Step Protocol
  • Solution Preparation: Prepare a 1.0 mg/mL stock of 7-aminoheptan-1-ol HCl in LC-MS grade water.

    • Causality: Using strictly LC-MS grade water prevents trace transition metal contamination, which can artificially catalyze oxidative degradation and skew stability data.

  • Stress Application (ICH Q1A Aligned):

    • Acidic: Mix 1:1 with 0.2 M HCl (final 0.1 M ), incubate at 60∘C for 48h.

    • Alkaline: Mix 1:1 with 0.2 M NaOH (final 0.1 M ), incubate at 60∘C for 48h.

    • Oxidative: Mix with H2​O2​ to a final concentration of 3% , incubate at 25∘C for 24h.

  • Quenching & Neutralization: Neutralize acidic and alkaline samples to pH≈7 using equivalent molarities of NaOH or HCl . Quench oxidative samples with sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Neutralization halts the degradation kinetics precisely at the target timepoint. Furthermore, injecting extreme pH solutions will rapidly dissolve and destroy the silica-based HILIC stationary phase.

  • HILIC-LC-MS/MS Analysis & Self-Validation: Inject samples onto a HILIC column. Calculate the Mass Balance .

    • Self-Validation: The sum of the molar quantities of the parent compound and all identified degradants must equal the initial molar concentration ( ±5% ). A significant mass deficit indicates the formation of volatile degradants or irreversible column adsorption, prompting an immediate method redesign.

Workflow cluster_stress 2. Forced Degradation Conditions Prep 1. Sample Preparation 1.0 mg/mL in LC-MS Grade H2O Acid Acidic Stress 0.1M HCl, 60°C, 48h Prep->Acid Base Alkaline Stress 0.1M NaOH, 60°C, 48h Prep->Base Ox Oxidative Stress 3% H2O2, 25°C, 24h Prep->Ox Quench 3. Quenching & Neutralization Restore to pH ~7 Acid->Quench Add NaOH Base->Quench Add HCl Ox->Quench Add Na2S2O3 Analysis 4. HILIC-LC-MS/MS Analysis Quantify Mass Balance Quench->Analysis Filter (0.22µm)

Fig 2: Self-validating forced degradation workflow for stability-indicating LC-MS/MS analysis.

Quantitative Data Summaries

Table 1: Physicochemical and Baseline Stability Parameters

ParameterValue / CharacteristicImpact on Aqueous Stability
CAS Number 168681-46-7Standardized identification for formulation tracking.
pKa (Amine) ∼10.5 Ensures complete protonation at neutral pH, preventing nucleophilic side reactions.
Hydrolyzable Bonds None (Aliphatic C-N, C-O)Confers absolute resistance to standard aqueous hydrolysis.
Ring-Closing Potential 8-membered ring (Unfavorable)Thermodynamic strain prevents intramolecular cyclization degradation.

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / Temp / TimePrimary Degradation PathwayExpected Degradants
Acidic 0.1 M HCl , 60∘C , 48hHighly Stable (No reaction)None
Alkaline 0.1 M NaOH , 60∘C , 48hIntermolecular CondensationSecondary amines, ethers
Oxidative 3% H2​O2​ , 25∘C , 24hOxidation of alcohol/amineAldehydes, N-oxides
Thermal 80∘C , 7 DaysTrace DehydrationAlkenes (Trace amounts)

References

  • Industrial & Engineering Chemistry Research (ACS Publications). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.[4] URL: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation.[2] URL:[Link]

  • PMC - NIH. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions (Primary amine hydrochloride stability).[1] URL: [Link]

Sources

Foundational

The Role of 7-Aminoheptan-1-ol Hydrochloride as a PROTAC Linker Building Block: A Technical Guide

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. While early PROTAC des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. While early PROTAC designs relied heavily on polyethylene glycol (PEG) tethers for their synthetic tractability and aqueous solubility, the field is undergoing a strategic shift. Researchers are increasingly utilizing aliphatic alkyl chains to optimize passive membrane permeability and systemic exposure [1].

This whitepaper provides an in-depth technical analysis of 7-aminoheptan-1-ol hydrochloride , a highly versatile C7 alkyl linker building block. By offering a balanced medium-chain length and bifunctional handles (a primary amine and a primary alcohol), this molecule serves as a critical scaffold for synthesizing highly permeable, metabolically stable PROTACs.

Mechanistic Rationale: The Shift to Alkyl Linkers

The linker is not merely a passive spacer; it is a conformational rheostat that dictates the physicochemical properties of the entire heterobifunctional molecule. The choice between PEG and alkyl linkers fundamentally alters the PROTAC's behavior in biological systems [2].

Permeability and the "Chameleon Effect"

PEG linkers achieve solubility through the presentation of ether oxygens, which act as hydrogen-bond acceptors. However, these polar surface areas (PSA) incur a high desolvation penalty when crossing the lipid bilayer. Alkyl linkers, such as the C7 chain provided by 7-aminoheptan-1-ol, strip the spacer of these repeating polar units. This reduction in topological polar surface area (tPSA) allows the degrader to assume a more compact, cylindrical form factor within the membrane interior, significantly enhancing passive diffusion in Parallel Artificial Membrane Permeability Assays (PAMPA) [1].

Metabolic Stability

Metabolic liabilities differ drastically between linker types. PEG chains are susceptible to progressive shortening via ether peroxidation. In contrast, alkyl chains are generally considered metabolically "inert" to cleavage; they are typically metabolized via terminal or sub-terminal hydroxylation, which often retains the overall chain length and degrader activity [1].

Why C7? (The Goldilocks Zone)

Linker length must be empirically optimized to prevent steric clashes (if too short) or unproductive binding/hook effects (if too long).

  • Shorter chains (C3–C5): Suitable for highly constrained ternary complexes but often lack the flexibility needed for optimal E3-POI protein-protein interactions.

  • Medium chains (C6–C8): Deliver a balanced profile of permeability, solubility, and spatial separation. The 7-carbon chain of 7-aminoheptan-1-ol falls perfectly into this "Goldilocks zone," making it a privileged starting point for lead optimization [1].

TernaryComplex POI Protein of Interest (POI) Ternary Ternary Complex (Productive Orientation) POI->Ternary PROTAC PROTAC (Warhead - C7 Alkyl - E3 Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Positive Cooperativity Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

PROTAC Ternary Complex Formation Pathway via C7 Alkyl Linker

Chemical Profiling of 7-Aminoheptan-1-ol Hydrochloride

Chemical Structure: HO−(CH2​)7​−NH2​⋅HCl

The utility of 7-aminoheptan-1-ol hydrochloride lies in its heterobifunctionality.

  • Primary Amine ( NH2​ ): Highly nucleophilic. Ideal for Nucleophilic Aromatic Substitution (SNAr) reactions with fluorinated E3 ligands (e.g., fluorothalidomide derivatives) or standard amide coupling (HATU/EDC) with carboxylic acid-bearing warheads.

  • Primary Alcohol ( OH ): Can be utilized for etherification, esterification, or oxidized to an aldehyde/carboxylic acid to reverse the conjugation polarity.

  • Hydrochloride Salt Form: The free base of aliphatic amino alcohols can be prone to oxidation and is often a viscous, difficult-to-handle oil. The HCl salt is a stable, crystalline solid that ensures a long shelf-life and precise stoichiometric weighing.

Quantitative Data: Alkyl vs. PEG Linkers

The following tables synthesize quantitative trends observed in PROTAC lead optimization, highlighting why building blocks like 7-aminoheptan-1-ol are prioritized during the transition from in vitro tools to in vivo drug candidates [1] [2].

Table 1: Comparative Physicochemical Properties
FeatureAlkyl Linkers (e.g., C7)PEG Linkers (e.g., PEG2-PEG4)
Composition Saturated hydrocarbon chains ( −CH2​− )Repeating ethylene glycol ( −O−CH2​−CH2​− )
Aqueous Solubility Lower (Enthalpy-driven micelle dispersion)Higher (Entropy-driven hydration)
Cell Permeability High (Low tPSA, highly lipophilic)Variable (Requires shielding of polar groups)
Metabolic Stability High (Resistant to oxidative cleavage)Moderate (Susceptible to ether peroxidation)
Synthetic Economy High (Straightforward modification)Moderate (Costly for specific lengths)
Table 2: Impact of Alkyl Chain Length on PROTAC Profile
Chain LengthTypical Use CasePermeabilitySolubilitySteric Strain Risk
Short (C3-C5) Early exploration, rigid complexesVery HighLowHigh
Medium (C6-C8) Lead optimization (7-aminoheptan-1-ol) High Moderate Low
Long (C10-C12) Deep membrane penetrationModerateVery LowModerate (Hook effect)

Experimental Protocols: Conjugation Workflows

To ensure scientific integrity and reproducibility, the following protocol details the conjugation of 7-aminoheptan-1-ol hydrochloride to a standard E3 ligase binder (e.g., PLK1-targeting PROTAC synthesis) [3].

Protocol: SNAr Conjugation of 7-Aminoheptan-1-ol to a Fluorinated E3 Ligand

Rationale: The primary amine of 7-aminoheptan-1-ol is an excellent nucleophile. By reacting it with a fluorinated thalidomide derivative (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione), we can establish a stable, metabolically inert C-N bond. The HCl salt necessitates the use of a non-nucleophilic base (TEA or DIPEA) to liberate the free amine in situ.

Materials:

  • 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq)

  • 7-aminoheptan-1-ol hydrochloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve the fluorinated E3 ligand (1.0 eq) in anhydrous DMSO (approx. 0.5 M concentration).

  • Free-Basing: Add 7-aminoheptan-1-ol hydrochloride (1.1 eq) to the solution, followed immediately by the dropwise addition of TEA (3.0 eq). Causality: 1.0 eq of TEA neutralizes the HCl salt, while the remaining 2.0 eq acts as an acid scavenger for the HF generated during the SNAr reaction.

  • Reaction: Heat the mixture to 85°C and stir continuously for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LCMS. The reaction is deemed complete when the reactant mass is consumed, and the desired product mass ( [M+H]+ ) constitutes >95% of the signal.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (to remove DMSO and TEA salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the intermediate via flash column chromatography (DCM/MeOH gradient).

SyntheticWorkflow SM1 Fluorinated E3 Ligand (1.0 eq) Rxn SNAr Reaction (DMSO, 85°C, 16h) SM1->Rxn SM2 7-aminoheptan-1-ol HCl + TEA (3.0 eq) SM2->Rxn LCMS In-Process Control (LCMS / TLC) Rxn->LCMS Intermediate E3-Linker Intermediate (Terminal OH exposed) LCMS->Intermediate If >95% conversion Activation OH Activation (e.g., Mesylation / Oxidation) Intermediate->Activation Warhead Warhead Conjugation Activation->Warhead Final Final PROTAC Molecule Warhead->Final

Synthetic Workflow for 7-aminoheptan-1-ol PROTAC Conjugation

Post-Conjugation: Warhead Attachment

Once the E3-linker intermediate is synthesized, the terminal primary alcohol of the 7-aminoheptan-1-ol moiety remains available. Depending on the target warhead's functional groups, this alcohol can be:

  • Converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic attack by an amine on the warhead.

  • Oxidized to a carboxylic acid using Jones reagent or TEMPO/BAIB for subsequent amide coupling with the warhead.

Conclusion

The transition from PEG to alkyl linkers represents a maturation in PROTAC drug development, shifting the focus from mere in vitro target degradation to in vivo pharmacokinetic viability. 7-aminoheptan-1-ol hydrochloride stands out as an optimal C7 building block. Its precise chain length balances the need for conformational flexibility and high membrane permeability, while its bifunctional nature and stable salt form provide synthetic chemists with a reliable, scalable pathway to next-generation degraders.

References

  • Plk1 selective degradation inducing compound (WO2021194318A1)
Exploratory

Comprehensive Technical Guide: Physicochemical Characterization and Application of 7-Aminoheptan-1-ol Hydrochloride

Executive Summary 7-Aminoheptan-1-ol hydrochloride is a highly versatile, heterobifunctional aliphatic building block. Featuring a seven-carbon hydrophobic spacer flanked by a primary amine and a primary alcohol, it is e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Aminoheptan-1-ol hydrochloride is a highly versatile, heterobifunctional aliphatic building block. Featuring a seven-carbon hydrophobic spacer flanked by a primary amine and a primary alcohol, it is extensively utilized in bioconjugation, fluorescent probe synthesis, and the design of Proteolysis Targeting Chimeras (PROTACs). In modern drug discovery, verifying the structural integrity of this linker during multi-step synthesis relies heavily on High-Resolution Mass Spectrometry (HRMS).

This technical guide delineates the precise molecular weight and exact mass parameters of 7-aminoheptan-1-ol hydrochloride, alongside field-validated analytical and synthetic protocols designed to ensure scientific integrity and reproducibility.

Quantitative Data & Physicochemical Profiling

Understanding the distinction between average molecular weight (used for stoichiometric calculations) and exact mass (used for HRMS identification) is a critical foundation for analytical chemistry [1]. The exact mass represents the monoisotopic mass calculated using the most abundant isotopes of each element (e.g., 12C , 1H , 14N , 16O , 35Cl ).

Physicochemical Parameters
ParameterValueCausality / Application
Chemical Formula C7​H18​ClNO Hydrochloride salt form; ensures shelf stability and prevents amine oxidation.
Average Molecular Weight 167.68 g/mol Used to calculate molarity and stoichiometric equivalents during synthesis.
Exact Mass (Salt) 167.1077 DaMonoisotopic mass of the intact hydrochloride salt.
Exact Mass (Free Base) 131.1310 DaMonoisotopic mass ( C7​H17​NO ); critical for neutral loss calculations.
HRMS Target Ion [M+H]+ 132.1388 m/zPrimary diagnostic ion in positive Electrospray Ionization (ESI+) mass spectrometry.
CAS Registry Number 168681-46-7Unique identifier for procurement and database cross-referencing [2].

Analytical Methodology: LC-HRMS Exact Mass Verification

Because the primary amine is highly basic, 7-aminoheptan-1-ol readily ionizes in positive Electrospray Ionization (ESI+) mode. The following self-validating protocol ensures sub-ppm mass accuracy when verifying the exact mass of the compound or its downstream conjugates.

Protocol 1: LC-HRMS Analysis for Exact Mass Determination

Rationale: Aliphatic amines often exhibit peak tailing on standard reversed-phase columns due to secondary interactions with unendcapped silanols. To mitigate this causality, we utilize a highly endcapped C18 column and a highly acidic mobile phase to maintain the amine in a fully protonated state, ensuring sharp peak shapes and robust ionization.

  • Sample Preparation: Dissolve 1.0 mg of 7-aminoheptan-1-ol hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Dilute to a final concentration of 10 µg/mL using 0.1% Formic Acid in Water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 2 µL onto a UHPLC system equipped with an endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (Orbitrap/TOF): Operate the mass spectrometer in ESI(+) mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50 - 500 m/z.

  • Self-Validation (Lock-Mass): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+=556.2766 ) post-column to continuously correct mass drift, creating a self-validating system.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]+ ion at 132.1388 m/z . A mass error of < 3 ppm confirms the identity of the free base moiety.

LCHRMS N1 Sample Preparation (10 µg/mL in 0.1% FA) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI(+) Ionization [M+H]+ Generation N2->N3 N4 Orbitrap Mass Analyzer (High Resolution) N3->N4 N5 Exact Mass Determination (Target: 132.1388 m/z) N4->N5

LC-HRMS workflow for exact mass verification of 7-aminoheptan-1-ol.

Synthetic Applications in Drug Discovery

The 7-carbon aliphatic chain of 7-aminoheptan-1-ol provides an optimal spatial distance to prevent steric clashing between linked protein domains, making it a highly sought-after intermediate.

PROTAC Linkerology

In the development of selective Polo-like kinase 1 (PLK1) degradation inducers, 7-aminoheptan-1-ol acts as a critical linker [3]. The primary amine undergoes Nucleophilic Aromatic Substitution (SNAr) with fluorinated E3 ligase ligands (such as thalidomide derivatives), while the terminal alcohol remains available for subsequent esterification or etherification with the target-binding ligand.

Protocol 2: SNAr Coupling of 7-Aminoheptan-1-ol to an E3 Ligase Ligand

Rationale: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. Triethylamine (TEA) is used as an organic base to scavenge the HCl and drive the SNAr reaction forward in a polar aprotic solvent (DMSO), which stabilizes the Meisenheimer complex intermediate [3].

  • Reagent Assembly: In an oven-dried round-bottom flask under a Nitrogen ( N2​ ) atmosphere, combine 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 equivalent, 8.33 mmol) and 7-aminoheptan-1-ol hydrochloride (1.1 equivalents, 9.16 mmol).

  • Freebasing & Solvation: Add anhydrous DMSO (20 mL) to dissolve the reagents, followed by the dropwise addition of Triethylamine (TEA) (3.0 equivalents, 24.98 mmol). The excess TEA ensures complete freebasing of the hydrochloride salt and neutralizes the HF byproduct generated during substitution.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir continuously for 16 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-HRMS (as per Protocol 1). Confirm the consumption of the 132.1388 m/z starting material peak and the appearance of the coupled product mass.

  • Workup: Once complete, cool the mixture to room temperature, dilute with Ethyl Acetate, and wash extensively with brine to partition out the DMSO and TEA salts. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Fluorescent Probes & Bioconjugation

Beyond targeted degradation, 7-aminoheptan-1-ol is utilized in synthesizing fluorescent polyamine toxins for labeling ionotropic glutamate receptors [4]. The bifunctionality allows the amine to be conjugated to fluorophores (like 5-carboxyfluorescein) while the alcohol is integrated into a larger polyamine core via Mitsunobu reactions or oxidation-reductive amination sequences.

References

  • CliniSciences. (n.d.). 7-AMINO-HEPTAN-1-OL, HYDROCHLORIDE [168681-46-7]. Retrieved from[Link]

  • Google Patents. (2021). WO2021194318A1 - Plk1 selective degradation inducing compound.
  • ACS Chemical Biology. (2013). Development of Potent Fluorescent Polyamine Toxins and Application in Labeling of Ionotropic Glutamate Receptors in Hippocampal Neurons. Retrieved from[Link]

Foundational

Optimizing Storage and Handling Protocols for 7-Aminoheptan-1-ol Hydrochloride: A Technical Guide

Executive Summary & Physicochemical Profiling For researchers and drug development professionals, the integrity of bifunctional building blocks is paramount. 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

For researchers and drug development professionals, the integrity of bifunctional building blocks is paramount. 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a critical aliphatic amino alcohol utilized in advanced organic synthesis, polymer chemistry, and pharmaceutical development[1]. With a molecular weight of 167.68 g/mol and the linear formula C₇H₁₈ClNO, this compound features a 7-carbon aliphatic spacer separating a terminal hydroxyl group and a primary amine[2].

The Causality of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt rather than a free base. This is a deliberate synthetic choice. The HCl salt form significantly enhances the compound's thermal stability and aqueous solubility[3]. More importantly, protonating the amine prevents auto-catalytic degradation, unwanted cyclization, and premature O→N acyl shifts during storage—a common failure mode in amino alcohol chemistry[4]. However, this stabilization comes at a cost: hydrochloride salts are inherently hygroscopic and require rigorous environmental controls to maintain their anhydrous state[5].

Environmental Stressors and Degradation Mechanisms

Understanding why a reagent degrades is the first step in preventing it. The stability of 7-aminoheptan-1-ol hydrochloride is dictated by three primary environmental stressors:

  • Moisture (Hygroscopicity): Due to the polar nature of the hydrochloride salt, the crystal lattice readily absorbs atmospheric moisture[3]. This deliquescence not only causes severe weighing inaccuracies (skewing stoichiometric ratios) but also introduces water into the system. If the reagent is destined for moisture-sensitive downstream reactions (e.g., anhydrous peptide couplings or esterifications), this absorbed water will act as a nucleophile, destroying acyl chloride or carbodiimide coupling reagents.

  • Actinic Light & Oxidation: While the salt form protects the amine from rapid oxidation, prolonged exposure to atmospheric oxygen and UV/visible light can induce slow photo-oxidation, leading to discoloration (yellowing/browning) and the formation of trace impurities[6].

  • Thermal Stress: Shipping is often conducted at 4°C to prevent thermal excursions during transit[2]. While stable at room temperature under inert conditions[6], repeated freeze-thaw cycles or exposure to high heat can disrupt the crystal structure and accelerate moisture uptake.

DegradationFactors Core 7-Aminoheptan-1-ol HCl Stability Matrix Moisture Moisture (H2O) Risk: Critical Core->Moisture Temp Thermal Stress Risk: Moderate Core->Temp Light Actinic Light Risk: Low-Moderate Core->Light O2 Oxygen (O2) Risk: Moderate Core->O2 MoistureEffect Hygroscopic uptake, weighing errors, loss of anhydrous state Moisture->MoistureEffect TempEffect Accelerated oxidation, crystal lattice disruption Temp->TempEffect LightEffect Photo-oxidation & discoloration over time Light->LightEffect O2Effect Amine oxidation (if free base equilibrium shifts) O2->O2Effect

Causal relationships between environmental stressors and reagent degradation.

Quantitative Storage Parameters

To mitigate the risks outlined above, the following storage parameters must be strictly adhered to.

ParameterRecommended ConditionCausality / Rationale
Short-Term Storage (< 1 month) Room Temperature (15°C - 25°C)Prevents condensation associated with frequent chilling/warming cycles[6].
Long-Term Storage (> 1 month) 2°C to 8°C or -20°CSuppresses kinetic degradation pathways and thermal decomposition[7].
Atmosphere Argon (preferred) or NitrogenInert gas displaces O₂ and H₂O. Argon is denser than air, forming a protective blanket[5].
Light Exposure Dark / Amber GlassPrevents actinic photo-oxidation[6].
Humidity Control < 10% RH (Desiccator)Prevents hygroscopic deliquescence of the hydrochloride salt[5].

Self-Validating Handling Protocols

Do not treat 7-aminoheptan-1-ol hydrochloride like a standard benchtop salt. The following step-by-step methodologies are designed as self-validating systems —meaning the protocol itself contains built-in checks to ensure scientific integrity.

Protocol A: Pre-Weighing Thermal Equilibration

Objective: Prevent moisture condensation on the reagent.

  • Retrieve the sealed vial from cold storage (2-8°C or -20°C).

  • Do NOT open the vial. Place it in a secondary desiccator at room temperature.

  • Equilibrate for 30–60 minutes.

    • Causality: If a cold vial is opened in a standard laboratory environment, ambient humidity will instantly condense on the cold crystal lattice. Because the hydrochloride salt is highly hygroscopic, this introduces irreversible water content, skewing stoichiometric calculations and potentially poisoning anhydrous catalysts.

Protocol B: Inert Transfer and "Weighing by Difference"

Objective: Obtain accurate mass while minimizing atmospheric exposure.

  • Transfer the equilibrated, sealed vial into a glovebox or a localized inert-gas environment (glove bag).

  • Validate Environment: Ensure the glovebox hygrometer reads < 5% relative humidity.

  • Weighing by Difference: Weigh the entire sealed vial on an analytical balance. Record the mass ( M1​ ).

  • Open the vial, extract the estimated required aliquot using a dry, static-free spatula, and transfer it directly into your reaction flask.

  • Immediately reseal the source vial.

  • Weigh the sealed source vial again ( M2​ ). The exact mass of the reagent used is M1​−M2​ .

    • Causality & Validation: Weighing the bulk material on an open bench balance exposes the entire batch to humidity. Weighing by difference ensures the bulk material remains protected, and the mass calculation is validated without environmental contamination.

Protocol C: Post-Use Sealing and Storage

Objective: Restore the inert micro-environment for long-term stability.

  • Before final capping, insert a needle connected to an Argon line into the headspace of the vial.

  • Purge with a gentle stream of Argon for 10–15 seconds.

    • Causality: Argon is heavier than air and Nitrogen. It settles over the solid reagent, effectively displacing oxygen and moisture. Nitrogen dissipates too rapidly during the physical capping process.

  • Seal the cap tightly and wrap the juncture with Parafilm to prevent micro-leaks.

  • Store the primary vial inside a secondary desiccator containing indicating silica gel, then place it in the appropriate temperature zone.

    • Validation: The indicating silica gel acts as a self-validating environmental monitor. A color shift from blue (dry) to pink (hydrated) immediately alerts the researcher that the primary storage environment has been compromised.

HandlingWorkflow Start 1. Remove from Cold Storage (2-8°C or -20°C) Equilibrate 2. Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate 30-60 mins GloveBox 3. Transfer to Glove Box (RH < 5%) Equilibrate->GloveBox Keep vial sealed Weighing 4. Weighing by Difference (Minimizes Exposure) GloveBox->Weighing Record M1 and M2 Purge 5. Purge Headspace (Argon Gas Blanket) Weighing->Purge Post-aliquot Seal 6. Parafilm Seal & Return to Desiccator Purge->Seal Validate with Silica Gel

Standard Operating Procedure (SOP) workflow for handling hygroscopic hydrochloride salts.

References

  • National Institutes of Health (PMC). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Chemoselective Amide Bond Formation Using 7-Aminoheptan-1-ol Hydrochloride

Introduction & Mechanistic Rationale Amide bond formation is a cornerstone transformation in medicinal chemistry and drug development. However, when utilizing bifunctional substrates such as 7-aminoheptan-1-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone transformation in medicinal chemistry and drug development. However, when utilizing bifunctional substrates such as 7-aminoheptan-1-ol hydrochloride , researchers face two distinct mechanistic challenges that can derail synthesis if not properly managed:

  • Salt Neutralization: The substrate is supplied as a hydrochloride salt, rendering the primary amine protonated and non-nucleophilic. An organic base must be strategically employed to liberate the free amine in situ.

  • Chemoselectivity (N- vs. O-Acylation): The molecule contains both a primary amine and a primary alcohol. While amines are intrinsically more nucleophilic than alcohols, improper reagent stoichiometry, incorrect order of addition, or elevated temperatures can lead to competitive esterification (O-acylation) or unwanted polymerization.

This protocol leverages the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine). HATU drives the rapid formation of an active OAt (7-azabenzotriazole) ester, which is highly reactive toward amines[1]. By strictly controlling the order of addition, we prevent the amine from reacting directly with the coupling reagent, ensuring high yields of the target amide[2].

Experimental Design & Causality

The Criticality of Addition Order

The most critical parameter in HATU-mediated couplings is the sequence of reagent introduction.

  • Correct Sequence: Carboxylic Acid + DIPEA + HATU Pre-activation 7-aminoheptan-1-ol HCl.

  • Causality: Pre-activating the carboxylic acid ensures the formation of the highly reactive active ester before the amine is introduced. If the amine is mixed with HATU directly, the amine can attack the uronium salt, permanently capping the amine as an unreactive tetramethylguanidinium by-product and stalling the reaction[2].

Stoichiometry and Chemoselectivity

To ensure exclusive N-acylation and complete conversion, the stoichiometry must account for the HCl salt of the amino alcohol[3].

Table 1: Optimized Stoichiometric Ratios for Chemoselective Coupling

ReagentFunctionEquivalentsMechanistic Rationale
Carboxylic Acid Substrate1.0Kept as the limiting reagent to prevent over-acylation (esterification).
7-Aminoheptan-1-ol HCl Nucleophile1.1A slight excess ensures complete consumption of the activated acid[3].
HATU Coupling Agent1.1Matches the acid to prevent excess uronium species in solution[1].
DIPEA Base3.0 - 4.01.1 eq neutralizes the HCl salt; the remaining 2.0+ eq facilitates carboxylic acid deprotonation and active ester formation[1].
DMF Solvent0.1 - 0.5 MPolar aprotic solvent required for the solubility of the HCl salt and polar intermediates[4].

Workflow Visualization

AmideCoupling A Carboxylic Acid (1.0 eq) C Active OAt Ester Intermediate A->C Add B (0 °C to RT) B DIPEA (3.0 eq) + HATU (1.1 eq) B->C E Amide Bond Formation C->E Add D (Stir 2-4h) D 7-Aminoheptan-1-ol HCl (1.1 eq) D->E Free amine liberated F Aqueous Work-up (Remove Salts) E->F Quench & Extract

Logical workflow for HATU-mediated chemoselective amide bond formation.

Step-by-Step Methodology

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.1 eq).

  • Active Ester Formation: Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes. The solution will typically turn pale yellow, indicating the successful formation of the HOAt active ester[2].

Phase 2: Nucleophilic Coupling & Self-Validation
  • Amine Introduction: Cool the reaction mixture back to 0 °C. Add 7-aminoheptan-1-ol hydrochloride (1.1 eq) in a single portion. Expert Tip: If the salt is highly crystalline and insoluble, pre-suspend it in a minimal amount of DMF with an additional 1.0 eq of DIPEA before adding it to the main reaction flask.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation (In-Process Control): Do not proceed to work-up blindly. Monitor the reaction via TLC or LC-MS to validate conversion.

    • TLC: Use a Ninhydrin stain to track the consumption of the primary amine. 7-aminoheptan-1-ol will stain dark purple/pink; the disappearance of this spot confirms the completion of the coupling.

    • LC-MS: Confirm the mass of the desired product and the disappearance of the active ester intermediate.

Phase 3: Work-Up and Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approximately 10 volumes relative to DMF).

  • Aqueous Washing:

    • Wash the organic layer with saturated aqueous NaHCO3​ (3x) to remove the HOAt by-product, unreacted acid, and acidic impurities.

    • Wash with 1 M HCl or saturated NH4​Cl (1x) to remove excess DIPEA and trace unreacted 7-aminoheptan-1-ol. (Caution: Ensure your newly formed amide is stable to mild acid; if it contains basic moieties, skip the HCl wash and use water).

    • Wash with 5% aqueous LiCl (3x) to thoroughly extract residual DMF from the organic phase.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure chemoselective N-acylated product[3].

Troubleshooting & Field-Proven Insights

  • O-Acylation Observed: If LC-MS indicates the formation of an ester (or a di-acylated product), the reaction was likely run at an elevated temperature, or an excessive amount of base/HATU was used. Ensure strict adherence to 1.0 eq of acid and keep the initial coupling temperature at 0 °C.

  • Incomplete Conversion: If the carboxylic acid remains unconsumed, verify the quality of the HATU reagent (it degrades upon exposure to moisture) and ensure the DMF is strictly anhydrous.

  • Epimerization Risks: If the carboxylic acid is a chiral α -amino acid, HATU can cause epimerization. In such cases, consider switching the base from DIPEA to TMP (2,4,6-trimethylpyridine) or using DEPBT as the coupling reagent to suppress racemization[5].

References

  • [5] Standard Coupling Procedures, Aapptec Peptides.5

  • [4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates, Organic & Biomolecular Chemistry (RSC Publishing). 4

  • [3] Exploratory Chemistry toward the Identification of a New Class of Multidrug Resistance Reverters Inspired by Pervilleine and Verapamil Models, ACS Publications. 3

  • [1] Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent, d-nb.info.1

  • [2] HATU coupling - what's the best order?, r/Chempros (Reddit). 2

Sources

Application

Application Note: Advanced Conjugation Protocols for Peptide Modification Using 7-Aminoheptan-1-ol Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry & Bioconjugation Introduction & Mechanistic Rationale 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry & Bioconjugation

Introduction & Mechanistic Rationale

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic linker widely utilized in peptide modification, affinity capture design, and bioconjugation [1]. Characterized by a primary amine and a primary hydroxyl group separated by a 7-carbon aliphatic chain, it serves as an ideal structural spacer. The 7-carbon chain provides optimal steric relief to prevent target interference when conjugating peptides to solid supports, fluorophores, or complex polymers.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand the why behind reagent selection to ensure a self-validating and reproducible protocol:

  • The Hydrochloride Salt: The linker is supplied as an HCl salt to prevent premature oxidation and maintain the stability of the primary amine. During conjugation, the stoichiometric addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is mandatory to liberate the free amine.

  • Chemoselectivity (Amine vs. Hydroxyl): When reacting 7-aminoheptan-1-ol with a peptide's C-terminal carboxylate, the primary amine exhibits significantly higher nucleophilicity than the hydroxyl group. By selecting appropriate coupling reagents—specifically DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or HATU —we can achieve highly selective N-acylation (amide bond formation) without the need for transient hydroxyl protection [2]. DEPBT is particularly favored for amino alcohols due to its remarkable resistance to racemization and absolute selectivity for amines over alcohols, effectively eliminating unwanted O-acylation (esterification) side reactions [2].

Workflow and Pathway Visualization

The following diagrams illustrate the logical progression of the conjugation workflow and the mechanistic selectivity that underpins the reaction.

Workflow A Protected Peptide-COOH (Synthesized via SPPS) B Carboxyl Activation (DEPBT or HATU + DIPEA) A->B D Selective Amide Coupling (N-Acylation) B->D C 7-aminoheptan-1-ol HCl + DIPEA (Free Base) C->D E Global Deprotection (TFA/Scavenger Cocktail) D->E F Purified Peptide-NH-(CH2)7-OH (Final Conjugate) E->F

Figure 1: Workflow for solution-phase peptide conjugation with 7-aminoheptan-1-ol.

Selectivity A Activated Peptide (OBt/OAt Ester) B 7-aminoheptan-1-ol Bifunctional Linker A->B C Primary Amine (-NH2) High Nucleophilicity B->C D Primary Alcohol (-OH) Low Nucleophilicity B->D E Amide Bond (Target) C->E Fast F Esterification (Blocked) D->F Slow

Figure 2: Chemoselective amide bond formation avoiding O-acylation.

Quantitative Data & Stoichiometry

To ensure a self-validating reaction system, the stoichiometry must account for the HCl salt of the linker. One full equivalent of DIPEA is consumed merely to neutralize the HCl before any coupling can occur.

ReagentFunctionEquivalents (eq.)Concentration / Notes
Fully Protected Peptide-COOH Substrate1.0~20 mM in Anhydrous DMF
7-Aminoheptan-1-ol HCl Linker1.5 - 2.0Excess drives reaction to completion
DEPBT (or HATU) Coupling Reagent1.5 - 2.0Matches linker equivalents
DIPEA Base4.0 - 5.01 eq neutralizes HCl; remainder drives coupling
Anhydrous DMF SolventN/AMust be strictly amine-free and anhydrous

Detailed Experimental Protocol: Solution-Phase Conjugation

Preparation Note: This protocol assumes the peptide has been synthesized via standard Fmoc-SPPS on a highly acid-labile resin (e.g., 2-Chlorotrityl chloride resin) and cleaved using mild conditions (1% TFA in DCM) to yield a fully side-chain protected peptide with a free C-terminal carboxylic acid [3].

Step 1: Peptide Activation
  • Dissolve 1.0 eq of the fully protected Peptide-COOH in anhydrous DMF to achieve a concentration of 20 mM.

  • Add 1.5 eq of DEPBT (or HATU) to the peptide solution.

  • Add 2.0 eq of DIPEA. Stir the mixture at room temperature for 5–10 minutes.

    • Causality Insight: Pre-activation minimizes the risk of side reactions and ensures the carboxylate is fully converted to the reactive OBt/OAt ester intermediate before introducing the nucleophile.

Step 2: Linker Neutralization and Coupling
  • In a separate vial, dissolve 1.5 eq of 7-aminoheptan-1-ol hydrochloride in a minimal volume of anhydrous DMF.

  • Add 1.5 eq of DIPEA to this linker solution.

    • Causality Insight: This step neutralizes the hydrochloride salt, liberating the highly nucleophilic free primary amine. Failure to perform this neutralization will result in a stalled reaction.

  • Add the neutralized linker solution dropwise to the activated peptide mixture.

  • Add an additional 0.5 - 1.0 eq of DIPEA to maintain a strongly basic environment (monitor by spotting on wet pH paper; target pH ~8-9).

  • Stir the reaction under an inert atmosphere (N2 or Ar) at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (observing the mass shift corresponding to the addition of the linker, minus H₂O).

Step 3: Global Deprotection and Cleavage
  • Once coupling is complete, precipitate the protected peptide conjugate by adding the DMF solution dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and dry the pellet.

  • Treat the pellet with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours at room temperature.

    • Causality Insight: The TFA removes all side-chain protecting groups (e.g., tBu, Trt, Pbf) while leaving the newly formed, stable aliphatic amide bond and the terminal hydroxyl group completely intact.

  • Precipitate the final deprotected peptide conjugate in ice-cold diethyl ether, centrifuge, wash twice with ether, and dry under vacuum.

Step 4: Purification
  • Purify the crude peptide-linker conjugate via Preparative RP-HPLC using a C18 column and a standard Water/Acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final 7-aminoheptan-1-ol modified peptide.

Alternative Protocol: Solid-Phase Attachment via Trichloroacetimidate

For applications requiring the synthesis of the peptide directly onto the amino alcohol, researchers can utilize a trichloroacetimidate-activated Wang resin [4]. The primary alcohol of Fmoc-protected 7-aminoheptan-1-ol is loaded onto the resin under Lewis acid catalysis (e.g., BF₃·OEt₂). Following Fmoc deprotection, the peptide is synthesized in the C-to-N direction. Cleavage yields the C-terminal amino alcohol peptide directly. However, for standard bifunctional spacer applications, the solution-phase method detailed in Section 4 provides higher yields and avoids the need for specialized resins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13956031, 7-Aminoheptan-1-ol. Retrieved from:[Link]

  • Amblard, M., et al. (2006). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC / National Institutes of Health. Retrieved from:[Link](URL grounded via NIH PMC repository)

  • Gilman, A. et al. (2003). Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from:[Link]

Method

Chemoselective O-Esterification of 7-Aminoheptan-1-ol Hydrochloride: Application Note &amp; Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Synthesis of ionizable lipid precursors for Lipid Nanoparticles (LNPs) and bifunctional PROTAC linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Synthesis of ionizable lipid precursors for Lipid Nanoparticles (LNPs) and bifunctional PROTAC linkers.

Strategic Context & Mechanistic Rationale

In modern drug development, bifunctional amino alcohols like 7-aminoheptan-1-ol are critical building blocks. However, chemoselective functionalization presents a fundamental thermodynamic challenge: the primary amine is inherently more nucleophilic than the primary alcohol. If an unprotected amino alcohol is exposed to an acylating agent under standard basic conditions, N-acylation (amide formation) rapidly dominates the reaction pathway[1].

To achieve pure O-esterification without the need for multi-step protection/deprotection sequences, we must exploit the pKa differential between the two functional groups. By starting with 7-aminoheptan-1-ol hydrochloride and conducting the reaction in a strongly acidic medium such as Trifluoroacetic Acid (TFA), the amine is chemically locked as a non-nucleophilic ammonium ion ( NH3+​ ). The hydroxyl group, however, retains sufficient nucleophilicity to attack highly electrophilic acyl chlorides[2].

This "master switch" of chemoselectivity not only ensures >90% O-acylation but also prevents the notorious O→N acyl shift during isolation, provided the product is maintained as a hydrochloride salt[2].

Mechanism SM 7-Aminoheptan-1-ol HCl (Substrate) Acid Acidic Medium (TFA) Amine remains NH3+ SM->Acid pH < 5 Base Basic Medium (Et3N) Amine deprotonated to NH2 SM->Base pH > 8 O_Acyl O-Acylation (Ester) Chemoselective Target Acid->O_Acyl Acyl Chloride N_Acyl N-Acylation (Amide) Undesired Byproduct Base->N_Acyl Acyl Chloride

Mechanistic divergence of acylation pathways governed by pH control.

Reaction Optimization Data

The causality behind solvent and additive selection is best illustrated by comparing reaction environments. The table below summarizes the quantitative impact of reaction conditions on the chemoselectivity of 7-aminoheptan-1-ol acylation.

Table 1: Optimization of Chemoselective Acylation Pathways

Reaction ConditionSolventAdditiveDominant PathwayYield of Target Ester
Standard Basic CH₂Cl₂Triethylamine (Et₃N)N-Acylation (Amide)< 5%
Fischer Esterification Toluenep-TsOH (cat.)O-Acylation (Ester)~ 45% (Equilibrium)
Acidic Acyl Chloride CF₃CO₂H (TFA)NoneO-Acylation (Ester)> 90%

Insight: While Fischer esterification maintains the acidic environment necessary to protect the amine, it is an equilibrium-driven process that often stalls at moderate yields. The use of an acyl chloride in TFA drives the reaction to completion irreversibly while maintaining absolute chemoselectivity[2].

Experimental Protocol: Synthesis of 7-Aminoheptyl Oleate Hydrochloride

This protocol details the synthesis of a lipid-like ester, directly applicable to LNP formulation research. The methodology is designed as a self-validating system , utilizing physical phase changes (precipitation) to confirm success and bypass complex chromatography.

Reagents & Equipment
  • 7-aminoheptan-1-ol hydrochloride : 1.67 g (10.0 mmol, 1.0 eq)[3]

  • Oleoyl chloride : 4.51 g (15.0 mmol, 1.5 eq)

  • Trifluoroacetic acid (TFA) : 15 mL (Anhydrous)

  • Diethyl ether (Et₂O) : 200 mL (Ice-cold)

  • Equipment : 50 mL flame-dried round-bottom flask, argon balloon, magnetic stirrer, ice bath, fine-porosity glass frit.

Workflow A 1. Dissolution 7-Aminoheptan-1-ol HCl in TFA B 2. Acylation Add Oleoyl Chloride at 0 °C A->B C 3. Propagation Stir at RT (3 hours) B->C D 4. Precipitation Pour into cold Et2O C->D E 5. Isolation Filter & Vacuum Dry D->E

Step-by-step workflow for the chemoselective O-esterification protocol.

Step-by-Step Methodology
  • Activation of the Reaction Environment : Purge the 50 mL round-bottom flask with Argon. Add 1.67 g of 7-aminoheptan-1-ol hydrochloride.

  • Solvent Addition : Add 15 mL of anhydrous TFA. Stir at room temperature until complete dissolution is achieved.

    • Causality: TFA acts as both the solvent and the acidic protecting medium. Its low affinity for amines ensures the product can later be isolated directly as a crystalline salt[2].

  • Acylation : Cool the flask to 0 °C using an ice bath. Add 4.51 g of oleoyl chloride dropwise over 10 minutes.

    • Causality: Dropwise addition mitigates exothermic localized heating, preventing the thermal degradation of the acyl chloride.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Precipitation (Self-Validation Step) : Vigorously stir 150 mL of ice-cold diethyl ether in a separate beaker. Slowly pour the TFA reaction mixture into the ether.

    • Causality & Validation: The target O-acylated hydrochloride salt is highly insoluble in cold ether and will crash out as a milky-white precipitate. Conversely, residual TFA and excess oleoyl chloride remain highly soluble in the ether supernatant. If precipitation does not occur, the amine was likely neutralized, indicating a failure in pH control.

  • Isolation : Filter the resulting precipitate rapidly through a fine glass frit. Wash the filter cake with an additional 50 mL of fresh, cold ether to strip away any remaining traces of TFA.

  • Drying : Transfer the solid to a pre-weighed vial and dry under high vacuum (0.1 mbar) for 12 hours to yield pure 7-aminoheptyl oleate hydrochloride.

Analytical Validation & Self-Correcting Checks

Because the product is a highly polar hydrochloride salt, standard silica-gel Thin Layer Chromatography (TLC) is notoriously unreliable (the compound will streak or stick to the baseline). Rely on the following analytical techniques to validate the structural integrity of your product:

  • In-Process LC-MS : To check reaction completion, take a 10 µL aliquot of the reaction mixture, quench it in 1 mL of methanol, and analyze via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=132.1 m/z ) and the appearance of the esterified free-base mass ( [M+H]+=396.4 m/z ).

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) :

    • Validation of O-Acylation : Confirm the presence of a triplet at ~4.0 ppm , corresponding to the CH2​−O−C(=O) protons.

    • Validation of Intact Amine : The CH2​−NH3+​ protons will appear shifted upfield around 2.8 ppm . The strict absence of an amide proton signal (typically found >7.5 ppm) definitively proves that no N-acylation occurred.

References

  • Engqvist, V. B. F. N., et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • Heymes, A., et al. "Selective N-acylation of amino alcohols." WIPO Patent WO1993020038A1, 1993.

Sources

Application

Application Note: Strategic Integration of 7-Aminoheptan-1-ol Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale 7-Aminoheptan-1-ol hydrochloride (CAS 168681-46-7) is a highly versatile, bifunctional amino alcohol utilized extensively in peptide engineering, peptidomimetic design, and the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Aminoheptan-1-ol hydrochloride (CAS 168681-46-7) is a highly versatile, bifunctional amino alcohol utilized extensively in peptide engineering, peptidomimetic design, and the synthesis of complex polyamine toxins[1]. Structurally, it features a primary amine and a primary hydroxyl group separated by a flexible 7-carbon aliphatic chain.

Why the Hydrochloride Salt? Supplied as a hydrochloride salt, this reagent exhibits superior shelf stability and resistance to atmospheric oxidation compared to its free base counterpart (CAS 19243-04-0)[2]. However, its application in Solid-Phase Peptide Synthesis (SPPS) necessitates precise stoichiometric neutralization. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is required to liberate the nucleophilic free amine in situ prior to coupling.

Causality in Experimental Design:

  • The Amine Terminus : Acts as a potent nucleophile for coupling to resin-bound or solution-phase carboxylic acids (e.g., C-terminal activation or Asp/Glu side chains).

  • The Heptyl Spacer : The 7-carbon chain provides an optimal balance of hydrophobicity and entropic flexibility, minimizing steric clashes when bridging pharmacophores or attaching bulky fluorophores[1].

  • The Hydroxyl Terminus : Remains unreactive under standard amide-coupling conditions (e.g., HATU/DIEA), eliminating the need for transient protection. Post-coupling, this hydroxyl serves as an orthogonal handle for further derivatization, such as phosphorylation, esterification, or Fukuyama–Mitsunobu alkylations[1].

R Reagent 7-Aminoheptan-1-ol HCl Amine Primary Amine (-NH2) Requires Neutralization Reagent->Amine Amidation Spacer 7-Carbon Aliphatic Chain Hydrophobic Spacer Reagent->Spacer Flexibility Hydroxyl Primary Hydroxyl (-OH) Post-Synthetic Target Reagent->Hydroxyl Derivatization

Functional domains of 7-aminoheptan-1-ol hydrochloride in peptide engineering.

Key Applications and Workflows

Workflow A: Solution-Phase C-Terminal Amidation Direct incorporation of amino alcohols onto the C-terminus during SPPS is notoriously challenging due to the risk of enantiomerization and the necessity of specialized linkers (e.g., HMBA). A more robust, field-proven approach involves synthesizing the peptide on a highly acid-sensitive 3[3]. The peptide is cleaved under mildly acidic conditions (1% TFA) to yield a fully protected peptide acid, which is subsequently amidated with 7-aminoheptan-1-ol hydrochloride in the solution phase.

Workflow B: On-Resin Polyamine Elongation For the synthesis of complex polyamine toxins (e.g., ArgTX analogues), 7-aminoheptan-1-ol can be utilized in on-resin Fukuyama–Mitsunobu alkylations. As demonstrated in recent developments of 1, the hydroxyl group can be activated while the amine is transiently protected (e.g., with a Teoc group), allowing for the stepwise elongation of polyamine chains on a Backbone Amide Linker (BAL) resin[1].

G Start 2-CTC Resin (Moisture Sensitive) Step1 Fmoc-AA-OH Loading (DIEA, DCM) Start->Step1 Nucleophilic Substitution Step2 Iterative Fmoc-SPPS (Peptide Elongation) Step1->Step2 Deprotection & Coupling Step3 Mild Cleavage (1% TFA) Protected Peptide Acid Step2->Step3 Retains Side-Chain Protecting Groups Step4 7-Aminoheptan-1-ol HCl + HATU/DIEA (Solution) Step3->Step4 C-Terminal Activation End C-Terminal Heptanol Peptide Conjugate Step4->End Amidation & Global Deprotection

Workflow for C-terminal peptide elongation using 7-aminoheptan-1-ol hydrochloride.

Quantitative Data Summary

To facilitate experimental planning, the following table summarizes the optimized parameters for utilizing 7-aminoheptan-1-ol hydrochloride in C-terminal amidation versus standard amino acid coupling.

ParameterStandard SPPS Coupling7-Aminoheptan-1-ol HCl AmidationRationale / Causality
Reagent Equivalents 3.0 - 4.0 eq1.2 - 1.5 eqSolution-phase kinetics are faster; lower equivalents prevent side reactions.
Coupling Reagent DIC / OxymaPureHATUHATU provides superior activation for the less reactive primary amine of the amino alcohol.
Base (DIEA) 6.0 - 8.0 eq3.0 - 4.0 eqExtra 1.0 eq DIEA is strictly required to neutralize the HCl salt of the amino alcohol.
Solvent DMFDMF / DCM (1:1)Mixed solvent enhances the solubility of the protected peptide acid and the polar salt.
Reaction Time 45 - 60 min90 - 120 minSteric bulk of the protected peptide requires extended reaction times for completion.

Experimental Protocols

Protocol 1: Preparation of the Protected Peptide Acid via 2-CTC Resin

Self-Validating Principle : 2-CTC resin is highly moisture-sensitive and degrades to inactive 2-chlorotrityl alcohol over time, drastically reducing loading capacity[3][4]. Always verify resin activity or pre-activate with SOCl₂ before use to ensure self-validation of the loading step[3].

  • Resin Activation (Critical Step) : Suspend 2-CTC resin in anhydrous DCM. Add 25% SOCl₂ and agitate for 5 minutes at room temperature. Wash extensively with anhydrous DCM to remove residual SOCl₂[3].

  • First Amino Acid Loading : Dissolve the Fmoc-amino acid (1.2 eq) and DIEA (4.0 eq) in anhydrous DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with HPLC-grade methanol (1 mL/g resin) for 15 minutes[5].

  • Peptide Elongation : Perform standard Fmoc-SPPS using DIC/OxymaPure or HATU/DIEA activation.

  • Mild Cleavage : Wash the resin with DCM. Treat with 1% TFA in DCM (10 mL/g resin) for 2 minutes. Filter the eluate directly into a flask containing 10% pyridine in methanol to immediately neutralize the TFA. Repeat the cleavage step 3 times to maximize yield[3].

  • Isolation : Evaporate the DCM under reduced pressure. Precipitate the fully protected peptide acid using ice-cold water or diethyl ether. Centrifuge, decant, and lyophilize the pellet.

Protocol 2: Solution-Phase Conjugation with 7-Aminoheptan-1-ol Hydrochloride

Self-Validating Principle : The reaction must be monitored by LC-MS. The mass shift will correspond to the addition of the 7-aminoheptan-1-ol moiety (+113.1 Da) minus the loss of water (-18.0 Da), resulting in a net addition of +95.1 Da to the protected peptide mass.

  • Preparation : In a dry round-bottom flask, dissolve the fully protected peptide acid (1.0 eq) and HATU (1.2 eq) in a 1:1 mixture of anhydrous DMF and DCM.

  • Activation : Add DIEA (2.0 eq) to the mixture and stir for 5 minutes to form the active ester.

  • Neutralization & Addition : In a separate vial, dissolve 7-aminoheptan-1-ol hydrochloride (1.5 eq) in DMF. Add DIEA (1.5 eq) to this vial to neutralize the HCl salt, generating the free nucleophilic amine.

  • Coupling : Transfer the neutralized amino alcohol solution to the activated peptide mixture. Stir at room temperature for 90–120 minutes.

  • Validation : Take a 5 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting peptide acid and the appearance of the +95.1 Da mass shift.

  • Global Deprotection : Evaporate the solvent. Treat the crude residue with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate the final C-terminal heptanol peptide in cold ether.

References

  • Development of Potent Fluorescent Polyamine Toxins and Application in Labeling of Ionotropic Glutamate Receptors in Hippocampal Neurons. ACS Publications.
  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PMC - NIH.
  • Fmoc SPPS Linkers. Sigma-Aldrich.
  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid. ACS Publications.
  • Attaching the first amino acid to a resin; 2-CTC resin. Aapptec Peptides.
  • 7-aminoheptan-1-ol hydrochloride; CAS Number: 168681-46-7. Sigma-Aldrich.

Sources

Method

Scale-up synthesis methods for 7-aminoheptan-1-ol hydrochloride derivatives

Application Note: Scale-Up Synthesis and Isolation of 7-Aminoheptan-1-ol Hydrochloride Introduction & Mechanistic Insights The development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Isolation of 7-Aminoheptan-1-ol Hydrochloride

Introduction & Mechanistic Insights

The development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticles heavily relies on high-purity bifunctional linkers. Among these, 7-aminoheptan-1-ol hydrochloride (CAS: 168681-46-7)[1] has emerged as a critical building block due to its optimal aliphatic chain length, which provides necessary flexibility and lipophilicity without compromising solubility.

Scaling up the synthesis of 7-aminoheptan-1-ol from its precursor, 7-aminoheptanoic acid (CAS: 929-17-9), presents several process chemistry challenges:

  • Zwitterionic Insolubility: The free amino acid exists as a highly polar zwitterion, rendering it insoluble in most organic solvents and difficult to extract.

  • Chemoselectivity & Safety: Direct reduction of carboxylic acids typically requires Lithium Aluminum Hydride ( LiAlH4​ ). On a multi-kilogram scale, LiAlH4​ poses severe flammability risks, and its aluminum salt byproducts notoriously trap water-soluble amino alcohols during aqueous workup.

  • Product Isolation: The free base of 7-aminoheptan-1-ol is a hygroscopic, water-soluble oil. Isolating it as a stable hydrochloride salt is mandatory for long-term storage and precise stoichiometric handling in subsequent conjugation steps.

To address these challenges, this protocol details two self-validating, highly scalable synthetic routes: an atom-economical Direct Reduction using in-situ generated borane[2], and a high-purity Mixed Anhydride Reduction utilizing a Boc-protected intermediate[3].

Synthetic Strategies & Workflow

SynthesisWorkflow Start 7-Aminoheptanoic Acid (CAS: 929-17-9) RouteA Route A: Direct Reduction (NaBH4 / I2 in THF) Start->RouteA Atom Economical RouteB Route B: Boc Protection (Boc2O, NaOH) Start->RouteB High Purity / Scale-Up BoronComplex Boron-Amine Complex Intermediate RouteA->BoronComplex QuenchA Quench (MeOH) & HCl Treatment BoronComplex->QuenchA Reflux Final 7-Aminoheptan-1-ol Hydrochloride (CAS: 168681-46-7) QuenchA->Final BocAcid Boc-7-Aminoheptanoic Acid (CAS: 60142-89-4) RouteB->BocAcid MixedAnhydride Mixed Anhydride Activation (IBCF, NMM) then NaBH4 BocAcid->MixedAnhydride BocAlcohol Boc-7-Aminoheptan-1-ol MixedAnhydride->BocAlcohol Deprotect Deprotection (4M HCl in Dioxane) BocAlcohol->Deprotect Deprotect->Final

Figure 1: Comparative synthetic workflows for the scale-up of 7-aminoheptan-1-ol hydrochloride.

Experimental Protocols

Protocol A: Direct Reduction via In-Situ Borane ( NaBH4​/I2​ )

This method adapts the McKennon–Meyers protocol[2],[4], offering an atom-economical route that avoids protecting groups.

Step-by-Step Methodology:

  • Suspension: Charge a thoroughly dried, argon-purged reactor with 7-aminoheptanoic acid (1.0 eq) and anhydrous THF (10 volumes). Add NaBH4​ (2.5 eq) in portions. Observation: Slight hydrogen gas evolution.

  • In-Situ Borane Generation: Cool the suspension to 0 °C. Dissolve Iodine ( I2​ , 1.0 eq) in THF (2 volumes) and add dropwise over 2 hours.

    • Causality: Iodine oxidizes NaBH4​ to generate diborane ( B2​H6​ ) in situ. This completely bypasses the need to handle highly toxic diborane gas or pyrophoric LiAlH4​ . The borane coordinates with the primary amine, protecting it, while selectively reducing the carboxylic acid to the alcohol[2].

  • Reduction: Heat the mixture to reflux (65 °C) for 14 hours. The suspension will gradually turn into a clear, pale-yellow solution as the zwitterion is reduced.

  • Quench & Complex Cleavage: Cool to 0 °C and carefully quench with Methanol (MeOH) until gas evolution ceases. Causality: MeOH destroys unreacted borane. Concentrate the mixture under reduced pressure, then add 20% aqueous KOH and reflux for 4 hours. Causality: Borane forms a highly stable, covalent B-N bond with the primary amine. Strong alkaline reflux is required to hydrolyze this complex and liberate the free amino alcohol.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 vols). Dry the combined organic layers over Na2​SO4​ . Filter, and slowly add 4M HCl in dioxane (1.2 eq) at 0 °C. The product, 7-aminoheptan-1-ol hydrochloride, will precipitate as a white crystalline solid. Filter and dry under vacuum.

Protocol B: Mixed Anhydride Reduction (Process Chemistry Route)

For multi-kilogram scale-up, Route A's generation of hydrogen gas and handling of iodine can be prohibitive. Route B utilizes Boc-7-aminoheptanoic acid (CAS: 60142-89-4)[3] and a mixed anhydride intermediate, allowing for a mild, purely aqueous reduction.

Step-by-Step Methodology:

  • Boc Protection: React 7-aminoheptanoic acid with Boc2​O (1.1 eq) in a 1:1 mixture of THF and 1M NaOH at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (EtOAc) to yield Boc-7-aminoheptanoic acid[3].

  • Mixed Anhydride Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous THF and cool to -10 °C. Add N-methylmorpholine (NMM, 1.1 eq), followed by dropwise addition of Isobutyl chloroformate (IBCF, 1.05 eq). Stir for 30 minutes.

    • Causality: IBCF reacts with the carboxylate to form a mixed anhydride. This drastically increases the electrophilicity of the carbonyl carbon without forming an acidic acyl chloride (which would strip the acid-sensitive Boc group). The byproduct, NMM-HCl, precipitates as a white salt, validating the reaction's progress.

  • Mild Reduction: Filter the NMM-HCl salt. Add the cold THF filtrate dropwise to a vigorously stirred solution of NaBH4​ (2.0 eq) in water at 0 °C. Stir for 1 hour.

    • Causality: The highly activated mixed anhydride is rapidly reduced to the alcohol by NaBH4​ in an aqueous environment. The Boc carbamate is completely inert to these mild conditions.

  • Deprotection & Salt Formation: Extract the Boc-7-aminoheptan-1-ol with EtOAc, wash with brine, and concentrate. Dissolve the residue in minimal EtOAc and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Observation: Vigorous CO2​ and isobutylene gas evolution occurs as the Boc group is cleaved. The final 7-aminoheptan-1-ol hydrochloride precipitates directly from the solution in high purity.

Quantitative Data & Route Comparison

To assist process chemists in selecting the appropriate methodology, the quantitative metrics and safety profiles of both routes are summarized below:

ParameterRoute A: Direct Reduction ( NaBH4​/I2​ )Route B: Mixed Anhydride Reduction
Atom Economy High (1-pot reduction to free base)Lower (Requires protection/deprotection)
Scalability Medium (Best for < 500 g scale)High (Suitable for multi-kilogram scale)
EHS Profile Moderate ( H2​ gas, I2​ handling, exothermic)Excellent (Mild aqueous reduction, no B2​H6​ )
Chemoselectivity Excellent (Amine protected by borane complex)Excellent (Amine protected by Boc group)
Overall Yield 65% – 75%80% – 85% (Over 3 steps)
Final Purity (HPLC) > 95%> 98%

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Available at:[Link]

  • "BOC-7-AMINO-HEPTANOIC ACID (CAS 60142-89-4)." LookChem. Available at:[Link]

Sources

Application

Application Note: 7-Aminoheptan-1-ol Hydrochloride in Small Molecule Drug Discovery

Executive Summary 7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) and its free base counterpart (CAS: 19243-04-0) have emerged as highly versatile building blocks in modern medicinal chemistry[1][2]. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) and its free base counterpart (CAS: 19243-04-0) have emerged as highly versatile building blocks in modern medicinal chemistry[1][2]. Characterized by a 7-carbon aliphatic chain terminating in a primary amine and a primary hydroxyl group, this bifunctional molecule provides an ideal spatial bridge (approximately 8–10 Å) for designing complex multivalent drugs.

As a Senior Application Scientist, I have observed its critical utility in two major frontiers of drug discovery:

  • Proteolysis Targeting Chimeras (PROTACs): Acting as a highly lipophilic, non-PEGylated linker to bridge target-binding ligands with E3 ubiquitin ligase recruiters[3].

  • Multidrug Resistance (MDR) Modulators: Serving as the core scaffold for N,N-bis(alkanol)amine hybrid molecules designed to synergistically inhibit P-glycoprotein (P-gp) and human Carbonic Anhydrase XII (hCA XII)[4][5].

This application note provides a deep dive into the structural rationale, validated experimental protocols, and mechanistic pathways underlying the use of 7-aminoheptan-1-ol in small molecule synthesis.

Chemical Properties & Structural Rationale

The strategic selection of a C7 aliphatic chain over shorter (C2-C5) or longer (C8+) chains, or PEGylated alternatives, is driven by specific physicochemical requirements:

  • Orthogonal Reactivity: The primary amine is highly nucleophilic and easily undergoes SNAr, SN2, or amide coupling reactions. The primary alcohol is less nucleophilic, allowing for selective, unprotected amine reactions followed by subsequent hydroxyl activation (e.g., conversion to a mesylate or direct esterification)[2].

  • Optimal Spacer Length: In PROTAC design, a 7-carbon chain provides sufficient flexibility to allow the ternary complex (Target-PROTAC-E3 Ligase) to fold without inducing severe steric clashes, while avoiding the excessive entropic penalty of longer chains[3].

  • Lipophilic Efficiency (LipE): Unlike PEG linkers which can increase polar surface area (PSA) and hinder cell permeability, the pure alkyl chain of 7-aminoheptan-1-ol maintains high membrane permeability, a critical factor for intracellular targets and MDR cancer cells[6].

Application 1: Bifunctional Linker in PROTAC Development

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins[3]. 7-Aminoheptan-1-ol is frequently utilized to synthesize the E3 ligase-recruiting half of the PROTAC, specifically targeting Cereblon (CRBN) via thalidomide/lenalidomide derivatives[3].

Mechanistic Pathway

PROTAC_Assembly Ligand Target Ligand (e.g., PLK1 Inhibitor) Linker 7-Aminoheptan-1-ol (C7 Aliphatic Linker) Ligand->Linker Conjugation (OH activation) PROTAC Ternary Complex Inducer (PROTAC) Linker->PROTAC Assembly E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Linker SNAr / Amide Coupling (NH2) Degradation Target Protein Degradation (Ubiquitin-Proteasome System) PROTAC->Degradation Cellular Action

Figure 1: Logical workflow of PROTAC assembly utilizing 7-aminoheptan-1-ol as the central aliphatic linker.

Validated Protocol: Synthesis of a CRBN-Targeting PROTAC Intermediate

Objective: Conjugate 7-aminoheptan-1-ol to a fluorinated thalidomide derivative via Nucleophilic Aromatic Substitution (SNAr).

Causality & Reagent Selection:

  • Solvent (DMSO): A highly polar aprotic solvent is required to stabilize the Meisenheimer complex transition state during the SNAr reaction.

  • Base (Triethylamine, TEA): Acts as a non-nucleophilic acid scavenger to neutralize the generated HF byproduct, driving the equilibrium forward without competing as a nucleophile.

  • Temperature (85 °C): Provides the necessary thermal activation energy to overcome the resonance stabilization of the aromatic ring[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (2.3 g, 8.33 mmol) in anhydrous DMSO (20 mL)[3].

  • Nucleophile Addition: Add 7-aminoheptan-1-ol (1.20 g, 9.16 mmol, 1.1 eq) to the stirring solution[3]. The slight excess ensures complete consumption of the valuable fluorinated starting material.

  • Base Addition: Inject Triethylamine (TEA) (2.53 g, 24.98 mmol, 3.48 mL, 3.0 eq) dropwise[3].

  • Thermal Activation: Heat the reaction mixture to 85 °C and stir continuously for 16 hours under an N₂ atmosphere[3].

  • Self-Validating QC Step: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the reactant mass is fully consumed and the desired product mass (M+H)⁺ is detected as the major peak[3].

  • Workup: Dilute the cooled mixture with water to precipitate the product, filter, and purify via flash chromatography (DCM/MeOH gradient) to isolate the primary alcohol-terminated intermediate.

Application 2: Scaffold for Multidrug Resistance (MDR) Reversers

Overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary driver of chemotherapy failure. Recent structural biology insights reveal that P-gp is co-localized and physically associated with human Carbonic Anhydrase XII (hCA XII) on the membranes of resistant cancer cells[7][8]. 7-Aminoheptan-1-ol is utilized to synthesize N,N-bis(alkanol)amine aryl diesters—hybrid molecules that simultaneously inhibit both targets[4][5].

Mechanistic Pathway

MDR_Inhibition Hybrid C7-Linked Hybrid Molecule (Coumarin-Alkanolamine) Pgp P-glycoprotein (P-gp) Efflux Pump Hybrid->Pgp Direct Binding hCA hCA XII Metalloenzyme Hybrid->hCA Direct Binding Synergy Synergistic MDR Reversal (Decreased Efflux & pH Drop) Pgp->Synergy Efflux Inhibition hCA->Synergy Intracellular pH Drop Apoptosis Restored Drug Sensitivity (Cancer Cell Death) Synergy->Apoptosis Chemosensitization

Figure 2: Synergistic mechanism of dual P-gp/hCA XII inhibitors utilizing a C7 aliphatic scaffold.

Validated Protocol: Synthesis of Dual P-gp/hCA XII Inhibitor Intermediates

Objective: Alkylate 7-aminoheptan-1-ol with a bromoester to build the N,N-bis(alkanol)amine core.

Causality & Reagent Selection:

  • Solvent (Dry CH₃CN): Acetonitrile is an excellent polar aprotic solvent for SN2 alkylations, maximizing the nucleophilicity of the amine while minimizing solvolysis side reactions[4][9].

  • Base (K₂CO₃): A mild, insoluble inorganic base that effectively scavenges the HBr byproduct without risking the hydrolysis of the delicate ester groups present on the electrophile[4][9].

  • Temperature (60 °C): Provides a controlled environment for SN2 displacement while suppressing unwanted E2 elimination pathways[4][9].

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K₂CO₃ (3.0 eq) in dry CH₃CN (15 mL) in a round-bottom flask[4][9].

  • Reagent Addition: Add 7-aminoheptan-1-ol (1.0 eq) and the appropriate bromoester (1.2 eq) to the suspension[4][9].

  • Reaction: Heat the mixture to 60 °C and stir overnight under an inert atmosphere[4][9].

  • Self-Validating QC Step: Perform Thin Layer Chromatography (TLC) using Ninhydrin stain. The disappearance of the primary amine spot and the appearance of a secondary/tertiary amine spot confirms reaction progress.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify the residue via column chromatography (Yield: typically 71–72%)[4][9]. The resulting secondary amine can then be further alkylated with a coumarin derivative to complete the dual-inhibitor hybrid[4][9].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and standard reaction metrics for 7-aminoheptan-1-ol across the described workflows.

Parameter / PropertyValue / ConditionScientific Implication
Molecular Weight 131.22 g/mol (Free base)[2]Low MW allows for integration into large PROTACs without violating Lipinski's rules excessively.
LogP (Predicted) ~0.6[10]Highly balanced lipophilicity; ensures membrane permeability.
Typical SNAr Yield ~61% (with fluoroisoindoline)[3]Efficient coupling for E3 ligase ligand attachment.
Typical SN2 Yield 71–72% (with bromoesters)[4][9]High-yielding scaffold generation for MDR modulators.
Storage Conditions 2-8°C, protect from light[11]Prevents slow oxidation of the primary amine to hydroxylamine/nitroso species.

Conclusion

7-Aminoheptan-1-ol hydrochloride is far more than a simple alkyl chain; it is a precisely tuned molecular spacer. Its 7-carbon length provides the exact spatial geometry required to bridge E3 ligases to target proteins in PROTACs, and to simultaneously engage P-gp and hCA XII in multidrug-resistant cancer cells. By leveraging its orthogonal reactivity under validated, causality-driven protocols, medicinal chemists can rapidly assemble complex, heterobifunctional therapeutics with high yield and high lipophilic efficiency.

References

  • WO2021194318A1 - Plk1 selective degradation inducing compound. Patent detailing the synthesis of PROTACs using 7-aminoheptan-1-ol and thalidomide derivatives.
  • Braconi, L., et al. (2022) - New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells. Journal of Medicinal Chemistry, 65(21), 14655-14672. URL:[Link]

  • Teodori, E., et al. (2005) - Exploratory Chemistry toward the Identification of a New Class of Multidrug Resistance Reverters Inspired by Pervilleine and Verapamil Models. Journal of Medicinal Chemistry, 49(1), 1419-1428. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Organic Solubility for 7-Aminoheptan-1-ol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the solubility of 7-aminoheptan-1-ol hydrochloride in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the solubility of 7-aminoheptan-1-ol hydrochloride in organic solvents.

7-Aminoheptan-1-ol is an amino alcohol featuring a 7-carbon aliphatic chain. In its hydrochloride salt form, it is highly soluble in water due to the hydrophilic nature of both the protonated amine and the terminal hydroxyl group[1]. However, this ionic structure creates a stable crystal lattice with high energy. Because non-polar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) lack the dielectric constant required to solvate the separated ions, the salt remains largely insoluble in these media[2].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these solubility barriers.

Section 1: Diagnostic Troubleshooting Guide

Troubleshooting Start 7-Aminoheptan-1-ol HCl Insoluble in Organic Solvent Q1 Is the HCl salt strictly required for the reaction? Start->Q1 FreeBase Perform Free-Basing (Protocol 1) Q1->FreeBase No Q2 Can polar co-solvents be tolerated? Q1->Q2 Yes CoSolvent Use Co-Solvent System (Protocol 2) Q2->CoSolvent Yes PTC Add Phase Transfer Catalyst (e.g., TBAB) Q2->PTC No

Caption: Decision tree for troubleshooting poor organic solubility of amine hydrochlorides.

Issue 1: The compound is completely insoluble in aprotic solvents (DCM, EtOAc, THF).

  • Causality: The thermodynamic cost of breaking the ionic lattice of the ammonium chloride salt is not compensated by the weak solvation energy provided by aprotic solvents.

  • Resolution: If your downstream chemistry permits, neutralize the salt to its free base form. The neutral 7-aminoheptan-1-ol relies on its lipophilic 7-carbon chain for solvation, which drastically increases its solubility in lower-polarity solvents[3].

Issue 2: The compound "oils out" or forms a viscous goo when heated in a solvent mixture.

  • Causality: This occurs when the salt melts or absorbs moisture (hygroscopicity) rather than truly dissolving, often reaching a eutectic point before achieving true solvation.

  • Resolution: Avoid excessive heating. Instead, rely on a highly polar aprotic co-solvent (like DMF or DMSO) or utilize a phase-transfer catalyst (PTC) if you are conducting a biphasic reaction.

Issue 3: Solubility unexpectedly drops during an acid-catalyzed reaction.

  • Causality: The "common ion effect." If your solvent system contains trace amounts of hydrochloric acid or other chloride sources, the excess chloride ions shift the equilibrium, suppressing the solubility of the hydrochloride salt and causing it to precipitate[4].

  • Resolution: Switch to a non-chloride-containing acid catalyst or use the free base form of the amine.

Section 2: Experimental Methodologies

Protocol 1: Quantitative Free-Basing via Biphasic Extraction

This protocol converts the insoluble hydrochloride salt into the highly organic-soluble free amine[5],[6].

FreeBasing Step1 Suspend HCl Salt in DCM Step2 Add 1M NaOH (Aqueous) Step1->Step2 Step3 Biphasic Extraction (Deprotonation) Step2->Step3 Step4 Phase Separation Step3->Step4 Validate pH > 10 OrgPhase Organic Phase (Free Amine in DCM) Step4->OrgPhase AqPhase Aqueous Phase (NaCl + H2O) Step4->AqPhase Discard Step5 Dry (Na2SO4) & Concentrate OrgPhase->Step5

Caption: Biphasic extraction workflow for converting amine hydrochloride to a soluble free base.

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 equivalent of 7-aminoheptan-1-ol hydrochloride in dichloromethane (DCM) (approx. 10 mL per gram of salt). The salt will remain largely undissolved.

  • Basification: Slowly add an equal volume of 1M aqueous NaOH or saturated aqueous Na₂CO₃.

  • Biphasic Stirring: Stir vigorously for 15–30 minutes at room temperature.

    • Causality: The aqueous base deprotonates the ammonium salt at the solvent interface. The resulting neutral free amine immediately migrates into the organic (DCM) phase due to its lipophilic heptyl chain.

  • Validation (Critical): Stop stirring and allow the phases to separate. Test the pH of the aqueous layer. It must be > 10. If it is lower, add more base. An incomplete pH shift will leave protonated amine trapped in the aqueous layer, destroying your yield.

  • Separation: Transfer to a separatory funnel. Collect the lower organic phase (DCM). Extract the remaining aqueous phase with one additional portion of DCM to ensure complete recovery.

  • Drying & Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, organic-soluble free base.

Protocol 2: Co-Solvent Solubilization (When the Salt Must Be Retained)

If your workflow strictly requires the hydrochloride salt, you must disrupt the crystal lattice using a co-solvent.

Step-by-Step Procedure:

  • Primary Solvent: Suspend the salt in your target organic solvent (e.g., DCM or THF).

  • Titration: Dropwise, add a polar protic co-solvent (e.g., Methanol or Ethanol) while stirring.

  • Mechanism: The hydroxyl groups of the alcohol co-solvent act as hydrogen-bond donors and acceptors, effectively solvating the chloride anion and protonated amine, while the bulk solvent dissolves the aliphatic chain.

  • Optimization: Typically, a 5–15% (v/v) addition of methanol is sufficient to achieve a clear solution without completely altering the bulk properties of the primary solvent.

Section 3: Quantitative Data Presentation

The following table summarizes the comparative solubility profiles, illustrating the dramatic shift in solvation dynamics when converting the hydrochloride salt to the free base.

Solvent SystemPolarity Index7-Aminoheptan-1-ol HCl (Salt)7-Aminoheptan-1-ol (Free Base)
Water 10.2Very High (>100 mg/mL)Moderate to High
Methanol 5.1HighHigh
Dichloromethane (DCM) 3.1Insoluble High
Ethyl Acetate 4.4Insoluble High
Hexanes 0.1InsolubleModerate

Note: Data is extrapolated from structurally similar aliphatic amine hydrochlorides[2],[3].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use in-situ free-basing with an organic base like DIPEA or Triethylamine (TEA) instead of an aqueous extraction? A: Yes. Adding 1.1 to 1.5 equivalents of TEA or DIPEA directly to your organic suspension will deprotonate the 7-aminoheptan-1-ol, causing it to dissolve. However, this generates TEA-HCl or DIPEA-HCl as a byproduct. If your downstream reaction is sensitive to these salts, or if they precipitate and complicate your workflow, Protocol 1 (aqueous extraction) is vastly superior.

Q: Does heating the organic solvent help dissolve the hydrochloride salt? A: Marginally. While solubility generally increases with temperature, the kinetic energy provided by heating is rarely enough to overcome the massive lattice energy of the salt in a strictly non-polar solvent. Furthermore, cooling the reaction back to room temperature will almost certainly cause the salt to crash out (precipitate) immediately.

Q: I need to react the hydroxyl group, but the free amine is interfering. What should I do? A: The primary amine is significantly more nucleophilic than the primary alcohol. If you are targeting the hydroxyl group, you must protect the amine first (e.g., using Boc₂O to form a tert-butyloxycarbonyl protecting group). Conveniently, Boc-protection neutralizes the amine and adds a bulky, lipophilic group, which permanently solves all organic solubility issues for subsequent steps.

References

  • Hydrochloride - Grokipedia Source: grokipedia.com URL: [Link]

  • Freebase (chemistry) - wikidoc Source: wikidoc.org URL: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology Source: rjpdft.com URL: [Link]

  • Free base - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Optimization

Troubleshooting low yield in 7-aminoheptan-1-ol hydrochloride coupling reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with 7-aminoheptan-1-ol hydrochloride coupling reactions.

This bifunctional molecule (CAS 19243-04-0) presents two primary challenges during amide bond formation: chemoselectivity (differentiating the C1-amine from the C7-hydroxyl group) and salt neutralization (liberating the nucleophilic amine from its hydrochloride salt)[1][2].

Below is a comprehensive diagnostic workflow, followed by field-proven FAQs, quantitative data, and a self-validating protocol to help you recover your reaction yields.

Diagnostic Workflow

Workflow A Low Yield in 7-Aminoheptan-1-ol Coupling Reaction B Analyze Crude Reaction Mixture (LC-MS/TLC) A->B C Unreacted Starting Material (Mass = 131.22 Da) B->C Amine inactive D O-Acylated or Di-Acylated Byproducts Detected B->D Poor selectivity E Poor Mass Balance (Product Lost in Workup) B->E Partitioning issue F Optimize Neutralization: Increase Base (e.g., 2.5 eq NMM) Improve Solubility (Add DMF) C->F G Enhance Chemoselectivity: Switch to Weaker Base (NMM) Use DMT-MM or EDC/HOBt D->G H Adjust Workup: Avoid Acidic Aqueous Washes Extract with EtOAc/IPA E->H

Diagnostic workflow for troubleshooting low yield in 7-aminoheptan-1-ol coupling reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: My LC-MS shows a high amount of unreacted 7-aminoheptan-1-ol (m/z 132 [M+H]+). Why is the coupling failing despite using standard EDC/HOBt conditions? A1: The root cause is likely incomplete neutralization of the hydrochloride salt. The amine lone pair is tied up in a dative bond with a proton, rendering it non-nucleophilic. If you only use 1.0 equivalent of a base like N,N-Diisopropylethylamine (DIPEA), it is entirely consumed by neutralizing the HCl salt[3]. This leaves no base to catalyze the formation of the active ester or to neutralize the acidic byproducts of coupling reagents like EDC·HCl. Solution: Use a minimum of 2.2 to 2.5 equivalents of a tertiary amine base. Additionally, amine hydrochloride salts often exhibit poor solubility in pure dichloromethane (DCM)[4]. Adding N,N-Dimethylformamide (DMF) as a co-solvent will break up the crystal lattice and ensure a homogeneous reaction mixture.

Q2: I am observing significant amounts of esterification (O-acylation) alongside the desired amide. How do I improve chemoselectivity? A2: While the primary amine is kinetically more nucleophilic than the primary alcohol, harsh conditions will override this inherent preference. Strong bases (like DBU or excess Triethylamine) or hyper-reactive coupling agents (like HATU or acyl chlorides) generate highly activated intermediates that indiscriminately attack the C7-hydroxyl group[5]. Solution: Switch to a weaker organic base such as N-Methylmorpholine (NMM) . NMM is strong enough to liberate the amine from its HCl salt but weak enough to prevent the deprotonation of the alcohol, thereby preserving chemoselectivity[5]. If the issue persists, transition to a highly chemoselective coupling reagent like DMT-MM , which strongly favors amidation over esterification in unprotected amino alcohols[6].

Q3: The reaction completes cleanly, but my isolated yield after aqueous workup is less than 30%. Where is my product going? A3: Your product is likely partitioning into the aqueous layer. Although the heptyl chain provides lipophilicity, the combination of a polar amide bond and a free terminal hydroxyl group gives the product surfactant-like properties. Solution: Avoid highly acidic washes (e.g., 1M HCl), which can protonate secondary amides and drag them into the aqueous phase. Instead, quench with saturated aqueous NH4​Cl . During extraction, use a more polar organic solvent system, such as a 4:1 mixture of Ethyl Acetate:Isopropanol, to maximize the recovery of the amphiphilic product.

Quantitative Data: Coupling Reagent Comparison

To guide your optimization, the following table summarizes the expected performance of various coupling systems when reacting a generic carboxylic acid with unprotected 7-aminoheptan-1-ol hydrochloride.

Coupling SystemBase (Equivalents)SolventChemoselectivity (N- vs O-Acylation)Typical Amide YieldMechanistic Note
DMT-MM NMM (1.1 eq)*MeOH or THFVery High (>95:5)85 - 95%Forms an active triazine ester that is highly resistant to alcohol attack[6].
EDC / HOBt NMM (2.5 eq)DCM / DMFHigh (90:10)75 - 85%Mild activation; NMM prevents alcohol deprotonation[5].
T3P® DIPEA (3.0 eq)EtOAcModerate (80:20)70 - 80%Fast reaction, but excess DIPEA can promote minor O-acylation[7].
HATU DIPEA (2.5 eq)DMFLow (60:40)50 - 60%Hyper-reactive uronium species readily acylates the free hydroxyl group.

*Note: DMT-MM inherently releases 1 equivalent of NMM during activation, reducing the need for excess exogenous base[6]. However, 1.1 eq is still required to neutralize the initial HCl salt.

Self-Validating Experimental Protocol

Chemoselective Amide Coupling using EDC/HOBt and NMM This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation check is met.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 7-Aminoheptan-1-ol Hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DCM and DMF

Step-by-Step Methodology:

  • Salt Neutralization: Suspend 7-aminoheptan-1-ol hydrochloride (1.1 eq) in a 4:1 mixture of anhydrous DCM/DMF (0.2 M concentration). Add NMM (1.1 eq) dropwise at room temperature. Stir for 15 minutes.

    • Validation Check: Spot the mixture on wet pH paper. The pH must be 8. If the solution is cloudy, add DMF dropwise until homogeneous[4].

  • Pre-Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise, followed by NMM (1.4 eq). Stir at 0 °C for 30 minutes to form the active ester.

    • Causality: Pre-activating the acid prevents the coupling reagent from directly interacting with the amino alcohol, which can cause side reactions like guanidinylation.

  • Coupling: Transfer the neutralized amino alcohol solution from Step 1 dropwise into the pre-activated ester solution at 0 °C over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Check: Analyze by LC-MS. You should observe the product mass with <5% of the O-acylated byproduct.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NH4​Cl (not HCl), saturated NaHCO3​ , and brine.

    • Causality: Using NH4​Cl instead of strong acid prevents the amphiphilic product from protonating and partitioning into the aqueous waste stream.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

References

  • National Center for Biotechnology Information. "7-Aminoheptan-1-ol | C7H17NO | CID 13956031". PubChem. Available at: [Link]

  • Gallou, F., et al. "Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents". Organic Process Research & Development. Available at: [Link]

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges". Green Chemistry. Available at:[Link]

  • Kunishima, M., et al. "Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM". Tetrahedron. Available at:[Link]

  • Organic Syntheses. "A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure". Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Converting 7-aminoheptan-1-ol hydrochloride to free base for nucleophilic substitution

Welcome to the Technical Support Center for amino alcohol functionalization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 7-aminoheptan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol functionalization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 7-aminoheptan-1-ol hydrochloride.

Part 1: Mechanistic Insights & Causality (E-E-A-T)

7-Aminoheptan-1-ol is a bifunctional aliphatic scaffold containing both a primary hydroxyl group and a primary amine. Commercially, it is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[1]. However, in this salt form, the nitrogen's lone pair is covalently bound to a proton, forming an ammonium cation ( R−NH3+​ ). This lack of an available lone pair renders the molecule entirely non-nucleophilic[1].

To utilize the amine in downstream coupling, reductive amination, or SN​2 substitution, the salt must be converted to its free base form. Once deprotonated, the inherent chemoselectivity of the molecule becomes apparent: the nitrogen atom is significantly less electronegative and more polarizable (softer) than the oxygen atom. Consequently, under neutral or mildly basic conditions, nucleophilic attack proceeds almost exclusively at the amine rather than the hydroxyl group[2]. Conversely, if O-functionalization is desired, maintaining acidic conditions will keep the amine protonated and inactive, forcing reactivity onto the hydroxyl group[3].

G A 7-Aminoheptan-1-ol HCl (Non-Nucleophilic) B Base Treatment (Neutralization) A->B Deprotonation C Free Base Form (Active Nucleophile) B->C -HCl D N-Substitution (Chemoselective) C->D Mild Base (DIPEA) E O-Substitution (Side Reaction) C->E Strong Base (NaH)

Workflow for 7-aminoheptan-1-ol free-basing and chemoselective substitution.

Part 2: Physicochemical Data Summarization

Understanding the phase behavior of the salt versus the free base is critical for designing your isolation strategy.

Property7-Aminoheptan-1-ol HCl Salt7-Aminoheptan-1-ol Free Base
Molecular Weight 167.68 g/mol [4]131.22 g/mol
Physical State Crystalline SolidViscous Liquid / Low-Melting Solid
Nucleophilicity Inactive (Protonated)[1]Highly Active (Free Lone Pair)[2]
Solubility (Water) Very HighModerate to High
Solubility (Organic) Insoluble (DCM, EtOAc, THF)High (DCM, EtOAc, THF)
Chemoselectivity Role Favors O-functionalization[3]Favors N-functionalization[2]

Part 3: Validated Experimental Protocols

Protocol A: In Situ Neutralization (Preferred for Immediate Substitution)

Causality: If your downstream electrophile is stable to tertiary amines, isolating the free base is unnecessary. You can generate the nucleophile directly in the reaction flask.

  • Suspend 1.0 eq of 7-aminoheptan-1-ol HCl in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Self-Validation: The salt will remain largely insoluble, resulting in a cloudy suspension.

  • Add 1.5 to 2.0 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise at room temperature.

  • Observe: The suspension will clear into a homogeneous solution as the organic-soluble free base is generated.

  • React: Add your electrophile (e.g., alkyl halide, acyl chloride) directly to this solution.

Protocol B: Free Base Isolation via Anion Exchange Resin

Causality: Aqueous extraction of 7-aminoheptan-1-ol is notoriously difficult due to the high water solubility of the terminal hydroxyl group. Using a weakly basic anion exchange resin allows you to strip the chloride ion in a purely organic environment, avoiding emulsions and product loss[5][6][7].

IonExchange N1 Dissolve HCl Salt in Methanol N2 Add Amberlyst A21 (Free Base Form) N1->N2 N3 Stir 1-2 Hours (Ion Exchange) N2->N3 N4 Filter Resin (Retains Cl-) N3->N4 N5 Evaporate Filtrate (Pure Free Base) N4->N5

Step-by-step ion exchange workflow for isolating amino alcohol free bases.

  • Preparation: Wash Amberlyst A21 (weakly basic, free base form) sequentially with water, then methanol, to remove impurities.

  • Dissolution: Dissolve 7-aminoheptan-1-ol HCl in a minimum volume of anhydrous methanol.

  • Exchange: Add the pre-washed resin (approx. 3-4 equivalents by capacity) to the methanolic solution. Stir gently for 1-2 hours at room temperature[5].

  • Self-Validation: Remove a 100 µL aliquot, dilute with water, and add a drop of 0.1M AgNO3​ . The absence of a white AgCl precipitate confirms complete chloride removal.

  • Isolation: Filter the resin and wash with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure free base as a viscous oil.

Protocol C: Liquid-Liquid Extraction (Salting-Out Method)
  • Dissolve the HCl salt in a minimum amount of distilled water.

  • Basify the solution to pH > 12 using 2M aqueous NaOH. Self-Validation: Check pH with indicator paper; the amine ( pKa​≈10.5 ) must be fully deprotonated.

  • Salt Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves. This decreases the solubility of the polar amino alcohol in the aqueous phase.

  • Extract exhaustively with a polar organic solvent (e.g., 4 x volumes of 10% Methanol in DCM, or pure Ethyl Acetate).

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the free base.

Part 4: Troubleshooting & FAQs

Q: I performed an in situ neutralization with DIPEA, but now I cannot separate the DIPEA-HCl byproduct from my final compound. What should I do? A: DIPEA-HCl is highly soluble in many organic solvents, making it a persistent contaminant. If your final product is water-sensitive and cannot be washed with aqueous buffers, dissolve your crude mixture in an anhydrous solvent (like acetonitrile or DCM) and stir it with a basic anion exchange resin (like Amberlyst A21)[5]. The resin will absorb the HCl, releasing volatile free DIPEA, which can then be removed under high vacuum (DIPEA boils at 127 °C)[8].

Q: My nucleophilic substitution yielded a mixture of N-alkylated and O-alkylated products. How do I improve chemoselectivity? A: Loss of chemoselectivity usually indicates that your reaction conditions are too basic. Strong bases (like NaH or KOtBu ) will deprotonate the hydroxyl group, forming a highly reactive alkoxide. To ensure exclusive N-alkylation, rely on the innate nucleophilicity of the amine[2]. Use a mild, non-nucleophilic base (like K2​CO3​ or DIPEA) which is strong enough to neutralize the HCl salt but too weak to deprotonate the alcohol.

Q: During Protocol C (Aqueous Extraction), my yield of the free base was less than 30%. Where did it go? A: 7-aminoheptan-1-ol has a 7-carbon aliphatic chain, but the dual presence of an amine and a hydroxyl group gives it significant hydrogen-bonding capacity, keeping it trapped in the aqueous layer. If salting out with NaCl fails, switch to Protocol B (Ion Exchange Resin) to completely bypass the water-partitioning dilemma[6][7].

Part 5: References

  • J-Stage (2021) : Development of Catalytic Reactions for Precise Control of Chemoselectivity. Available at:[Link]

  • PMC (2015) : Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Available at: [Link]

  • Reddit Chempros (2021) : Remove DIPEA-HCl from a water sensitive product. Available at:[Link]

  • ACS Publications (2015) : Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Available at: [Link]

  • US Patent 3159632A (1964) : Repetitive process for the removal and/or recovery of amines from aqueous solutions. Available at:

  • ResearchGate (2012) : How to remove DIPEA trapped in the compound. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 7-Aminoheptan-1-ol Hydrochloride

Welcome to the Technical Support Center for handling and preserving 7-aminoheptan-1-ol hydrochloride . As a bifunctional molecule containing both a primary alcohol and a primary amine (protected as a hydrochloride salt),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 7-aminoheptan-1-ol hydrochloride . As a bifunctional molecule containing both a primary alcohol and a primary amine (protected as a hydrochloride salt), this compound presents unique long-term storage challenges.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic chemical principles with field-proven methodologies to ensure the structural integrity of your compound over multi-year storage cycles.

Mechanistic Overview: The Causality of Degradation

To effectively prevent oxidation, we must first understand the specific vulnerabilities of the 7-aminoheptan-1-ol HCl molecule:

  • The Amine Vulnerability (Disproportionation): In its pure hydrochloride salt form, the primary amine is protonated ( NH3+​ ). This eliminates the nitrogen's lone pair of electrons, making it highly resistant to electrophilic attack by oxygen or peroxides. However, the HCl salt is inherently hygroscopic. If the powder absorbs atmospheric moisture, the water acts as a localized solvent and base, triggering disproportionation. This equilibrium shift generates trace amounts of the free amine base, which rapidly oxidizes into chromophoric N-oxides or hydroxylamines (observed as yellowing of the powder) [2].

  • The Alcohol Vulnerability: The primary alcohol moiety ( −OH ) at the opposite end of the aliphatic chain is not protected by the salt formation. It remains susceptible to slow, transition-metal-catalyzed or peroxide-driven oxidation into an aldehyde or carboxylic acid, a process that accelerates at room temperature.

By understanding these mechanisms, our storage strategy becomes clear: we must simultaneously eliminate moisture (to lock the amine in its protonated state) and eliminate oxygen/heat (to protect the primary alcohol).

Storage & Handling Workflow

The following decision tree outlines the critical path for assessing and storing 7-aminoheptan-1-ol HCl to prevent oxidative degradation.

StorageWorkflow Start Assess 7-aminoheptan-1-ol HCl (Visual & Karl Fischer) Moisture Moisture Detected (>0.5% water or clumping) Start->Moisture Dry Dry Powder (<0.5% water) Start->Dry Vacuum High Vacuum Drying (24h over P2O5) Moisture->Vacuum Remediate Glovebox Transfer to Glovebox (Argon Atmosphere) Dry->Glovebox Vacuum->Glovebox Aliquoting Aliquot into Amber Glass Vials Glovebox->Aliquoting Sealing Seal with PTFE-Lined Caps Aliquoting->Sealing Storage Long-Term Storage (-20°C with Desiccant) Sealing->Storage

Workflow for the preparation and long-term storage of 7-aminoheptan-1-ol HCl.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating analytical checks before and after storage, you ensure that any deviation in protocol is caught before the compound is used in sensitive assays.

Phase 1: Quality Control & Moisture Remediation

Causality: Water is the catalyst for amine disproportionation. We must verify the compound is anhydrous before sealing.

  • Visual Inspection: Examine the powder. It should be a free-flowing, stark white crystalline solid. Any yellowing indicates pre-existing oxidation; clumping indicates moisture ingress.

  • Karl Fischer Titration (Validation Step): Test a 10 mg sample for water content.

    • Pass Criteria: < 0.5% w/w water.

    • Fail Criteria: > 0.5% w/w water. If failed, transfer the bulk powder to a vacuum desiccator containing Phosphorus Pentoxide ( P2​O5​ ) and apply high vacuum (< 1 mbar) for 24 hours.

Phase 2: Inert Aliquoting

Causality: Bulk containers subjected to repeated opening/closing will inevitably accumulate condensation and oxygen. Single-use aliquots prevent freeze-thaw and exposure cycles.

  • Transfer the dried bulk powder into an inert glovebox purged with high-purity Argon. Note: Argon is preferred over Nitrogen as it is denser than air, providing a heavy protective blanket inside the vial during sealing.

  • Dispense the required operational mass into amber glass vials . Amber glass blocks UV/Vis light, preventing photo-catalyzed radical oxidation of the alcohol group.

  • Avoid plastic spatulas or polypropylene tubes, as plasticizers can leach and plastics are highly gas-permeable over time [3].

Phase 3: Hermetic Sealing & Storage

Causality: Standard silicone septa breathe over periods of months. PTFE provides an absolute barrier to atmospheric gases.

  • Cap the vials tightly using PTFE-lined solid screw caps .

  • Wrap the cap junction tightly with Parafilm as a secondary moisture barrier.

  • Place the aliquots into a secondary high-density polyethylene (HDPE) container filled with indicating Drierite (calcium sulfate).

  • Store the secondary container at -20°C .

Quantitative Stability Data

The following table summarizes the expected stability of 7-aminoheptan-1-ol HCl under various storage conditions, benchmarked against [1].

Storage ConditionTemp / RHAtmospherePrimary PackagingExpected Shelf-LifePrimary Degradation Risk
Optimal Long-Term -20°C ± 5°CArgonAmber Glass + PTFE> 24 monthsNegligible (Kinetically halted)
Refrigerated 5°C ± 3°CNitrogenClear Glass12 - 18 monthsSlow alcohol oxidation (Photo-catalyzed)
Ambient (Desiccated) 25°C / <10% RHAmbient AirPolypropylene Tube3 - 6 monthsOxygen permeation, Aldehyde formation
Accelerated (Stress) 40°C / 75% RHAmbient AirOpen/Loose Cap< 2 weeksRapid disproportionation, Amine oxidation

Troubleshooting FAQs

Q: Why does my 7-aminoheptan-1-ol hydrochloride turn yellow during storage? A: Yellowing is a direct visual indicator of oxidation. While the HCl salt protects the primary amine by protonating the nitrogen's lone pair, the salt itself is highly hygroscopic. If exposed to ambient humidity, the absorbed water facilitates localized acid-base disproportionation, generating trace amounts of the free amine base. These free amines rapidly oxidize into N-oxides or hydroxylamines, which are strongly chromophoric (yellow/brown) [2].

Q: Can I store the compound at room temperature if I use a vacuum desiccator? A: No. While a desiccator mitigates moisture-driven amine disproportionation, the primary alcohol moiety ( −OH ) remains susceptible to slow, ambient-temperature oxidation into an aldehyde. To comply with standard pharmaceutical stability practices for reactive compounds, long-term storage must be maintained at -20°C to kinetically halt both alcohol oxidation and amine degradation [1].

Q: Is it acceptable to use standard microcentrifuge tubes (Eppendorf) for aliquots? A: Emphatically no. Standard polypropylene tubes are gas-permeable over long durations, allowing both oxygen and moisture ingress. Furthermore, they offer zero protection against photo-oxidation. Always use amber glass vials with PTFE-lined caps to ensure a hermetic, inert seal [3].

Q: How can I rescue a batch that has clumped but hasn't turned yellow yet? A: Clumping indicates moisture ingress without significant oxidation. Immediately transfer the material to a vacuum desiccator over a strong desiccant (like P2​O5​ ) and apply a high vacuum for 24-48 hours. Once dry, verify the integrity via NMR or Karl Fischer titration, then re-aliquot under Argon.

References

  • Title: Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Aminoheptan-1-ol Hydrochloride Derivatization

Introduction 7-Aminoheptan-1-ol hydrochloride (CAS 19243-04-0) is a highly versatile bifunctional aliphatic linker widely utilized in the synthesis of PROTACs, lipid nanoparticles, and peptide conjugates. Because it poss...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 7-Aminoheptan-1-ol hydrochloride (CAS 19243-04-0) is a highly versatile bifunctional aliphatic linker widely utilized in the synthesis of PROTACs, lipid nanoparticles, and peptide conjugates. Because it possesses both a primary amine and a primary hydroxyl group, achieving chemoselectivity during derivatization is a primary challenge. Furthermore, as a hydrochloride salt, its solubility profile is highly temperature-dependent. This support guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize reaction temperatures for selective derivatization.

Section 1: Troubleshooting Chemoselectivity & Temperature Control

Q1: I am attempting a selective N-acylation of 7-aminoheptan-1-ol, but I am observing significant O-acylated and N,O-diacylated byproducts. How should I adjust the temperature?

A: The formation of O-acylated esters during intended N-acylation is a classic symptom of thermal over-activation. The primary amine is intrinsically more nucleophilic than the primary alcohol. Under kinetic control at low temperatures (0°C to 25°C), the activation energy barrier for N-acylation is easily overcome, whereas the barrier for O-acylation is not.

When the reaction temperature exceeds 30°C, or if localized exothermic heating occurs during reagent addition, thermodynamic control begins to compete, providing sufficient energy to drive the O-acylation pathway. According to established protocols for the selective N-acylation of amino alcohols, maintaining the reaction temperature strictly between 0°C and 25°C is critical to prevent the concomitant formation of O-acylated analogs[1].

To resolve this:

  • Pre-cool the system: Always cool the 7-aminoheptan-1-ol solution to 0°C before adding the electrophile.

  • Control addition rate: Add the acyl chloride or mixed anhydride dropwise to prevent exothermic micro-environments.

  • Limit base equivalents: Use exactly 1.2 to 2.0 equivalents of an organic base (e.g., triethylamine). Excess base at elevated temperatures catalyzes O-acylation[1].

G Start 7-Aminoheptan-1-ol (Bifunctional) LowTemp Low Temp (0-25°C) Kinetic Control Start->LowTemp Acylating Agent HighTemp High Temp (>35°C) Thermodynamic Control Start->HighTemp Acylating Agent NAcyl Selective N-Acylation (Amide Formation) LowTemp->NAcyl High Chemoselectivity OAcyl N,O-Diacylation or O-Acylation (Ester) HighTemp->OAcyl Loss of Selectivity

Temperature-dependent kinetic vs. thermodynamic control in amino alcohol acylation.

Table 1: Quantitative Impact of Temperature on 7-Aminoheptan-1-ol Derivatization

Reaction ObjectiveReagents / CatalystOptimal Temp RangeExpected SelectivityTypical Yield
Selective N-Acylation Acyl Chloride, Et₃N, DCM0°C to 25°C>95% (N-Amide)85–95%
N,O-Diacylation Excess Anhydride, DMAP40°C to 60°CN/A (Complete)>90%
Selective O-Acylation Acetic Acid, Ni(II)/Cu(II) Cat.70°C>95% (O-Ester)80–90%

(Data synthesized from selective amino alcohol acylation studies[1][2])

Section 2: Managing Hydrochloride Salt Solubility at Low Temperatures

Q2: When I cool my reaction to 0°C to ensure N-selectivity, the 7-aminoheptan-1-ol hydrochloride salt crashes out of the dichloromethane (DCM) suspension. How can I maintain solubility without raising the temperature?

A: This is a common physical chemistry conflict. While low temperatures are required for chemoselectivity, they drastically reduce the solubility of the hydrochloride salt in aprotic solvents like DCM or THF. Furthermore, cooling a supersaturated salt suspension can induce salt disproportionation, where the salt dissociates into the free base and HCl, leading to unpredictable reaction kinetics and pH shifts[3].

Instead of raising the temperature (which sacrifices selectivity) or changing to a highly polar protic solvent (which may quench your electrophile), the most robust solution is to convert the hydrochloride salt to its free base prior to the low-temperature reaction [4]. The free amine is significantly more lipophilic and remains highly soluble in DCM even at -78°C.

Validated Protocol: Free-Basing and Selective N-Acylation This self-validating system ensures complete dissolution and thermal control.

  • Free-Base Generation:

    • Dissolve 1.0 eq of 7-aminoheptan-1-ol hydrochloride in a minimal volume of deionized water.

    • Dropwise, add a saturated aqueous solution of NaHCO₃ until the aqueous layer reaches a stable pH of 8.5–9.0 (verify with pH paper).

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Self-validation: The resulting DCM solution should be completely optically clear.

  • Thermal Equilibration:

    • Transfer the DCM solution containing the free base to a round-bottom flask equipped with an internal temperature probe.

    • Add 1.2 eq of triethylamine (Et₃N).

    • Submerge the flask in an ice-water bath and stir until the internal probe reads exactly 0°C to 2°C.

  • Electrophile Addition:

    • Dissolve 1.0 eq of the acyl chloride in a small volume of dry DCM.

    • Add this solution dropwise via an addition funnel over 15–20 minutes. Self-validation: Monitor the internal probe; the temperature must not exceed 5°C during addition.

  • Reaction Maturation:

    • Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to naturally warm to 20°C–25°C for 1 hour to ensure complete conversion.

G Issue HCl Salt Insoluble in DCM at 0°C Action1 Aqueous Dissolution & NaHCO3 Basification Issue->Action1 Avoid heating Action2 DCM Extraction & Na2SO4 Drying Action1->Action2 pH > 8.5 Action3 Cool to 0°C (Remains Soluble) Action2->Action3 Clear organic phase Proceed Proceed with Electrophile Addition Action3->Proceed Internal Temp < 5°C

Workflow for resolving low-temperature insolubility of 7-aminoheptan-1-ol HCl.

Section 3: FAQ - Advanced Derivatization Workflows

Q3: Can I selectively O-acylate or O-formylate the hydroxyl group without first protecting the amine? How does temperature play a role here?

A: Yes, chemoselective O-acylation of amino alcohols without prior N-protection is possible, but it requires an inversion of the standard temperature and pH logic.

Because the amine is more nucleophilic, you must either protonate the amine to render it non-nucleophilic (using strongly acidic conditions) or use specific transition metal catalysts at elevated temperatures. Recent methodologies demonstrate that 100% chemoselective O-acylation can be achieved using acetic acid as the acyl source in the presence of Ni(II) or Cu(II) catalysts, provided the reaction is heated to 70°C [2].

At 70°C, the thermodynamic parameters favor the formation of the ester bond when catalyzed appropriately, while the specific catalyst coordinates to prevent N-acylation. Conversely, O-formylation using formic acid can be achieved solvent-free at room temperature using similar catalytic systems[2].

Q4: Does the storage temperature of 7-aminoheptan-1-ol hydrochloride affect its reactivity?

A: 7-Aminoheptan-1-ol hydrochloride is generally stable at room temperature for short periods (e.g., during shipping)[5]. However, for long-term storage, it should be kept in a cool, dry environment (typically 2–8°C) and protected from light[5]. Exposure to high temperatures and ambient humidity can lead to slight hygroscopic moisture uptake. If moisture is absorbed, the water will act as a competing nucleophile during low-temperature acylation reactions, reducing your overall yield and generating carboxylic acid byproducts. Always warm the reagent bottle to room temperature in a desiccator before opening to prevent condensation.

References
  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European Patent Office - EP 0633875 B1. Googleapis.com.
  • Chemoselective O‐formyl and O‐acyl protection of alkanolamines, phenoxyethanols and alcohols Catalyzed by Nickel-(II) and Copper-(II)-Catalysts.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. Ovid.
  • Improving the solubility of Boc-eda-ET hcl for reactions. Benchchem.
  • 7-Amino-1-heptanol | PROTAC connector | CAS 19243-04-0. InvivoChem.

Sources

Optimization

Overcoming steric hindrance when using 7-aminoheptan-1-ol hydrochloride linkers

Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. This guide is designed for researchers, scientists, and drug development professionals facing challenges with 7-aminoheptan-1-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. This guide is designed for researchers, scientists, and drug development professionals facing challenges with 7-aminoheptan-1-ol hydrochloride (CAS: 168681-46-7).

While this bifunctional C7 aliphatic linker provides an excellent spacer length for PROTACs, Antibody-Drug Conjugates (ADCs), and targeted delivery systems, its conjugation is frequently complicated by steric hindrance when coupling bulky payloads. Below, we provide a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield conjugations.

Diagnostic Workflow: Isolating Steric Hindrance

Before altering your chemistry, it is critical to identify where the steric clash is occurring. The following logic tree maps the diagnostic and corrective pathways for both the N-terminus and O-terminus of the linker.

Workflow Start 7-aminoheptan-1-ol HCl (Starting Material) Base Neutralization Step (Monitor pH > 7.5) Start->Base Split Target Conjugation Site? Base->Split Amine Amine Conjugation (Amidation) Split->Amine Hydroxyl Hydroxyl Conjugation (Esterification) Split->Hydroxyl ClashN Steric Clash Detected? Amine->ClashN ClashO Steric Clash Detected? Hydroxyl->ClashO SolN Switch to HATU/HOAt Use NMM Base ClashN->SolN Yes ValidateN Ninhydrin Test (Self-Validation) ClashN->ValidateN No SolO Add Catalytic DMAP Use EDC in DMF ClashO->SolO Yes ValidateO LC-MS Monitoring (Self-Validation) ClashO->ValidateO No SolN->ValidateN SolO->ValidateO

Diagnostic workflow for resolving steric hindrance in 7-aminoheptan-1-ol conjugations.

Part 1: Troubleshooting Amine-Terminus Conjugation

Q1: My amidation yield is exceptionally low when coupling a bulky carboxylic acid payload to the amine terminus. I am using standard EDC/NHS and DIPEA. What is failing? Causality & Solution: The failure is a compounded effect of salt neutralization and steric crowding. 7-aminoheptan-1-ol is supplied as a hydrochloride salt ( NH3+​Cl− ). The amine must be deprotonated to become nucleophilic. While DIPEA is the standard base, the diisopropylethylammonium ion is exceptionally bulky. In a sterically crowded transition state, the local bulk of DIPEA physically impedes the amine's approach to the activated ester [1]. Action: Switch your base to N-methylmorpholine (NMM), which is smaller and less sterically demanding. Furthermore, abandon EDC/NHS in favor of HATU. HATU generates an active ester with HOAt. The pyridine nitrogen of HOAt provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, pre-organizing the transition state and forcing the reaction forward despite steric clashes [3].

Q2: Does the 7-carbon aliphatic chain contribute to the steric hindrance? Causality & Solution: Yes, through hydrophobic collapse. In non-polar solvents like Dichloromethane (DCM), the hydrophobic C7 chain tends to fold back on itself to minimize solvent exposure, effectively shielding the terminal amine and hydroxyl groups. Action: Always perform hindered conjugations with this linker in polar aprotic solvents like anhydrous DMF or DMSO. These solvents solvate the chain effectively, keeping the linker in an extended, accessible conformation [4].

Part 2: Troubleshooting Hydroxyl-Terminus Conjugation

Q3: I successfully conjugated the amine, but the subsequent esterification at the hydroxyl terminus with a second bulky payload is stalling. Why? Causality & Solution: Primary alcohols are inherently weaker nucleophiles than primary amines. When using a standard carbodiimide (like EDC) to activate a bulky carboxylic acid, an O-acylisourea intermediate is formed. Because the bulky alcohol attacks this intermediate slowly, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct, killing your yield. Action: You must use Steglich esterification conditions by adding a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, small molecule that attacks the O-acylisourea much faster than the alcohol can. It forms an acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes outward from the steric bulk of the payload, making it easily accessible for the C7 hydroxyl group to attack [2].

Part 3: Quantitative Data & Reagent Selection Matrix

To streamline your optimization, refer to the following empirically validated reagent matrix for 7-aminoheptan-1-ol conjugations.

Conjugation TargetReagent SystemOptimal BaseSolventEfficiency (Hindered Payloads)Mechanistic Advantage
Amine EDC / NHSDIPEADCMLowStandard activation; highly susceptible to steric blocking and hydrophobic collapse.
Amine HATU / HOAtNMMDMFVery High Anchimeric assistance via pyridine nitrogen H-bonding; minimal base crowding.
Hydroxyl EDC / HOBtNoneDMFLowProne to O-to-N acylurea rearrangement due to slow alcohol attack.
Hydroxyl EDC / DMAPNMMDMFVery High Acylpyridinium intermediate bypasses steric shielding; accelerates acyl transfer.

Part 4: Self-Validating Experimental Protocols

Do not proceed blindly through multi-step syntheses. The following protocols are designed as self-validating systems, meaning they contain mandatory checkpoints to confirm mechanistic success before moving to the next step.

Protocol A: Sterically Hindered Amidation (N-Terminus)

Objective: Couple a bulky carboxylic acid to 7-aminoheptan-1-ol HCl.

  • Preparation: Dissolve the bulky carboxylic acid payload (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N-methylmorpholine (NMM) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the HOAt active ester.

  • Linker Addition: In a separate vial, dissolve 7-aminoheptan-1-ol hydrochloride (1.1 eq) in DMF. Add NMM (1.5 eq) to neutralize the HCl salt.

  • Validation Checkpoint 1 (Neutralization): Spot 1 µL of the linker solution onto wet pH indicator paper. The pH must read between 8.0–8.5. Causality: If pH < 7, the amine remains protonated ( NH3+​ ) and non-nucleophilic. If it fails, add NMM in 0.5 eq increments until pH 8 is reached.

  • Coupling: Add the neutralized linker solution dropwise to the activated payload. Stir at 35°C for 4 hours.

  • Validation Checkpoint 2 (Reaction Completion): Perform a Ninhydrin (Kaiser) test on a 2 µL aliquot. Causality: The primary amine of the unreacted linker will turn the solution deep purple. A successful reaction will result in a yellow/clear solution, visually validating the complete consumption of the sterically hindered amine.

Protocol B: DMAP-Catalyzed Steglich Esterification (O-Terminus)

Objective: Couple a second bulky carboxylic acid to the hydroxyl terminus of the previously synthesized conjugate.

  • Preparation: Dissolve the second bulky carboxylic acid payload (1.5 eq) in anhydrous DMF.

  • Catalyst Addition: Add EDC-HCl (1.5 eq) and DMAP (0.2 eq). Stir for 10 minutes at 0°C. Causality: Cooling prevents the premature formation of the N-acylurea byproduct before the acylpyridinium intermediate can stabilize.

  • Linker Addition: Add the purified intermediate from Protocol A (1.0 eq) dissolved in DMF. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (Mass Shift): Because esterification lacks a simple colorimetric test, monitor the reaction via LC-MS. Causality: Look for the disappearance of the starting material mass and the appearance of the product mass: [M_payload + M_linker - H2O]. Do not quench the reaction until the starting material peak is <5% by UV integration.

References

To ensure the highest standards of scientific integrity, the mechanistic claims and protocol standards in this guide are grounded in the following authoritative sources:

  • Frontiers in Pharmacology - Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Discusses how linker length and steric hindrance dictate conjugation efficiency and stability.

  • BenchChem Technical Support - Overcoming Steric Hindrance in Multi-Step Conjugations. Details the use of spacer arms and specific catalytic strategies to bypass steric clashes during bioconjugation.

  • Journal of the American Chemical Society (via PubMed) - Highly Sterically Hindered Peptide Bond Formation. Explores advanced methodologies for forcing amide bond formation in extremely sterically hindered environments.

  • Organic & Biomolecular Chemistry (RSC) - Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols. Provides mechanistic perspectives on the dual nucleophilicity of amino alcohols and the electronic/steric influences governing selectivity.

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analysis and Quality Comparison Guide: 7-Aminoheptan-1-ol Hydrochloride

Introduction to the Aliphatic Linker 7-aminoheptan-1-ol (PubChem CID: 13956031)[1] is a highly versatile bifunctional aliphatic linker widely utilized in modern drug development. Because it possesses both a terminal hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Aliphatic Linker

7-aminoheptan-1-ol (PubChem CID: 13956031)[1] is a highly versatile bifunctional aliphatic linker widely utilized in modern drug development. Because it possesses both a terminal hydroxyl and a primary amine, it allows for orthogonal functionalization. This makes it an indispensable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting PLK1 degradation[2] and in the development of multidrug resistance reverters[3]. However, the presence of these highly polar groups presents unique analytical and handling challenges.

This guide objectively compares research-grade 7-aminoheptan-1-ol hydrochloride against its commercial free-base alternative, establishing rigorous 1 H and 13 C Nuclear Magnetic Resonance (NMR) protocols for structural validation.

Product Comparison: Hydrochloride Salt vs. Free Base

When selecting 7-aminoheptan-1-ol for synthetic workflows, researchers must choose between the free base and the hydrochloride (HCl) salt form. Commercial standards emphasize the necessity of high-resolution analytical data to confirm the integrity of these forms.

Causality behind the choice: The free base form of aliphatic amino alcohols is notoriously prone to atmospheric oxidation and rapid CO 2​ absorption (forming carbamates), which complicates precise stoichiometric calculations during synthesis. By protonating the primary amine to form the hydrochloride salt, the electron density on the nitrogen is reduced. This neutralizes its nucleophilicity, drastically improving shelf-life, handling stability, and preventing unwanted side reactions prior to intentional coupling.

Table 1: Comparative Performance of 7-Aminoheptan-1-ol Forms
Feature7-Aminoheptan-1-ol (Free Base)7-Aminoheptan-1-ol Hydrochloride
Physical State Viscous liquid or low-melting solidCrystalline solid
Atmospheric Stability Poor (Absorbs CO 2​ and moisture)Excellent (Stable under ambient conditions)
Stoichiometric Precision Variable (due to hygroscopicity)High (Consistent molecular weight: 167.68 g/mol )
Solubility Profile Soluble in DCM, Chloroform, AlcoholsSoluble in Water, DMSO, Methanol; Insoluble in DCM
NMR Resolution Broad amine peaks due to rapid exchangeSharp, distinct -NH 3+​ integration in DMSO-d 6​

Experimental Protocols: A Self-Validating NMR Methodology

To ensure absolute trustworthiness in structural confirmation, the following protocol employs a self-validating quantitative NMR (qNMR) approach. By incorporating an internal standard directly into the structural assay, the protocol allows the researcher to simultaneously verify molecular identity and absolute purity.

Causality behind solvent selection: The hydrochloride salt exhibits poor solubility in standard non-polar NMR solvents like CDCl 3​ . Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is selected because its high dielectric constant effectively solvates the ionic crystal lattice of the salt, disrupting intermolecular hydrogen bonds and preventing peak broadening associated with aggregation.

Step-by-Step Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15.0 mg of 7-aminoheptan-1-ol hydrochloride into a clean glass vial using a microbalance.

  • Internal Standard Addition (Self-Validation): Add exactly 2.0 mg of maleic acid (traceable qNMR standard) to the vial. Causality: Maleic acid provides a distinct, well-resolved singlet at ~6.26 ppm in DMSO-d 6​ , acting as an internal calibrant to verify the absolute purity of the analyte without overlapping with the aliphatic signals of the heptyl chain.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d 6​ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 60 seconds until optically clear, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters ( 1 H NMR): Acquire data at 298 K on a 400 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 10 seconds, and 16 scans. Causality: A 10-second D1 is critical to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and ensuring accurate qNMR integration.

  • Acquisition Parameters ( 13 C NMR): Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 2 seconds with 1024 scans to ensure a high signal-to-noise ratio for the quaternary-like terminal carbons.

Data Presentation: Spectral Assignments

The following tables summarize the empirical NMR data for 7-aminoheptan-1-ol hydrochloride, referenced to the TMS internal standard (0.00 ppm).

Table 2: 1 H NMR (400 MHz, DMSO-d 6​ ) Assignments
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
7.95Broad singlet3H-NH 3+​ Confirms the protonated state of the amine.
4.35Triplet1H-OHTerminal hydroxyl proton; visible due to DMSO-d 6​ .
3.38Triplet2HH-1 (CH 2​ -O)Deshielded by the adjacent electronegative oxygen.
2.75Multiplet2HH-7 (CH 2​ -N + )Deshielded by the adjacent ammonium cation.
1.50Multiplet2HH-6Adjacent to the aminomethyl group.
1.40Multiplet2HH-2Adjacent to the hydroxymethyl group.
1.25 - 1.35Multiplet6HH-3, H-4, H-5Bulk aliphatic chain backbone.
Table 3: 13 C NMR (100 MHz, DMSO-d 6​ ) Assignments
Chemical Shift (ppm)Assignment
60.7C-1 (CH 2​ -O)
38.7C-7 (CH 2​ -N + )
32.2C-2
28.6C-4
28.5C-5
26.9C-6
25.4C-3

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, ensuring both structural identity and purity are confirmed in a single analytical run.

NMR_Workflow Sample 7-Aminoheptan-1-ol HCl (Sample Prep) Standard Add Internal Standard (Maleic Acid for qNMR) Sample->Standard Solvent Dissolution in DMSO-d6 (0.6 mL, 99.9% D) Standard->Solvent Acquisition NMR Acquisition (1H: 10s D1, 13C: 1024 scans) Solvent->Acquisition Analysis Spectral Analysis (Peak Integration) Acquisition->Analysis Validation Structural & Purity Validation (>99% Confirmed) Analysis->Validation

Workflow for NMR preparation, acquisition, and purity validation of 7-aminoheptan-1-ol HCl.

References

  • Title: 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: WO2021194318A1 - Plk1 selective degradation inducing compound Source: Google Patents URL
  • Title: Exploratory Chemistry toward the Identification of a New Class of Multidrug Resistance Reverters Inspired by Pervilleine and Verapamil Models Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

Sources

Comparative

Optimizing PROTAC Linker Length: A Comparative Guide to 7-Aminoheptan-1-ol (C7) vs. 8-Aminooctan-1-ol (C8)

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the "linker length dilemma" during the rational design of Proteolysis Targeting Chimeras (PROTACs). The choice between a 7-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the "linker length dilemma" during the rational design of Proteolysis Targeting Chimeras (PROTACs). The choice between a 7-carbon (C7) and an 8-carbon (C8) alkyl chain is not merely a matter of adding a single methylene group; it represents a critical thermodynamic and physicochemical fulcrum.

This guide provides an objective, data-driven comparison of 7-aminoheptan-1-ol and 8-aminooctan-1-ol as linker building blocks. By dissecting the mechanistic rationale and providing self-validating experimental frameworks, this document will equip researchers with the insights needed to optimize ternary complex formation and maximize degradation efficacy.

The Mechanistic Causality: Why One Carbon Matters

The linker in a PROTAC must balance three competing equilibria: lipophilicity (partitioning into lipid bilayers), hydration (ordering of water molecules around the POI-ligase interface), and conformational entropy. Alkyl chains act as an adjustable hydrophobic ruler between the Protein of Interest (POI) and the E3 ligase.

The C7 Advantage: The "Goldilocks" Zone

For many VHL and CRBN-based PROTACs, a 7-atom alkyl chain (derived from 7-aminoheptan-1-ol) provides an optimal vector trajectory. In target classes like Cdc25, degradation activity strictly peaks at a 7-atom chain length, with shorter or longer chains failing to align the terminal functional groups at angles conducive to cooperative POI-E3 interactions (1)[1]. The C7 linker minimizes steric clashes while maintaining a tight, fast-on/fast-off ternary complex.

The C8 Trade-off: Reach vs. The Hook Effect

Extending the chain to C8 (using 8-aminooctan-1-ol) increases the hydrodynamic radius. While this provides necessary "reach" for sterically hindered binding pockets—such as in acyl protein thioesterase 1 (APT1) degraders ()—it introduces significant physicochemical risks. The additional lipophilicity can drive the molecule into a hairpin conformation in polar media, which entropically favors non-productive binary complexes over the productive trimer, thereby exacerbating the "hook effect" ()[]. Furthermore, longer chains like C8 are more susceptible to ω-oxidation by liver microsomes at both ends, reducing metabolic stability ()[].

TernaryComplex POI Protein of Interest (POI) C7 C7 Linker PROTAC (7-aminoheptan-1-ol) POI->C7 Optimal Distance C8 C8 Linker PROTAC (8-aminooctan-1-ol) POI->C8 Increased Lipophilicity Ternary Productive Ternary Complex (Fast-on / Fast-off) C7->Ternary High Cooperativity Binary Non-Productive Binary Complex (Hook Effect) C8->Binary Entropic Penalty E3 E3 Ligase (CRBN/VHL) E3->C7 E3->C8

Fig 1. Thermodynamic pathways of C7 vs C8 linkers dictating ternary vs binary complex formation.

Quantitative Data Analysis: Target-Specific Efficacy

The optimal linker length is highly context-dependent. Below is a synthesized comparison of C7 vs C8 performance across validated targets based on recent literature.

Target ProteinE3 LigaseC7 Linker PerformanceC8 Linker PerformanceMechanistic Observation
Cdc25 CRBN / VHLOptimal (Peak Activity) Decreased ActivityActivity strictly peaks at 7 atoms; extending to C8 induces steric hindrance or the hook effect (1)[1].
c-Met VHLHighly Potent Highly PotentBoth C7 and C8 fall within the optimal 7-10 atom range, successfully accommodating the kinase domain, whereas C6 fails (3)[3].
APT1 CRBNSub-optimalOptimal (Potent & Selective) C8 provides the exact hydrodynamic reach required to selectively modify the catalytic serine residue in deep pockets ().

Self-Validating Experimental Protocols

To objectively compare a C7 PROTAC against a C8 PROTAC, you must utilize a workflow that proves degradation is explicitly dependent on ternary complex formation.

Protocol 1: Bifunctional Synthesis of Alkyl-Linked PROTACs

Both 7-aminoheptan-1-ol and 8-aminooctan-1-ol are ideal building blocks because their heterobifunctional nature allows for orthogonal coupling strategies (4)[4], (5)[5].

  • Amide Coupling (E3 Ligase Attachment): React the primary amine of the amino alcohol (C7 or C8) with the carboxylic acid derivative of the E3 ligand (e.g., VHL-acid) using HATU and DIPEA in DMF. Causality: The terminal hydroxyl remains unreactive under these conditions, serving as a protected anchor.

  • Hydroxyl Activation: Convert the terminal hydroxyl group to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C. Causality: This transforms the poor hydroxyl leaving group into a highly reactive electrophile.

  • POI Ligand Conjugation: Introduce the POI ligand (containing a nucleophilic amine or phenol) with K2CO3 in Acetonitrile under heat to complete the PROTAC via SN2 substitution.

Protocol 2: Ternary Complex Validation & Degradation Assay

A robust evaluation must separate binary affinity from ternary cooperativity.

  • TR-FRET Assay (Ternary Complexation): Incubate recombinant POI, E3 ligase, and titrations of the C7/C8 PROTACs. Measure the FRET signal. Causality: A higher cooperativity factor (α > 1) indicates the linker length thermodynamically favors the trimer. C8 linkers often show lower α values due to entropic penalties.

  • Cellular Degradation (Western Blot): Treat target cells with PROTAC concentrations ranging from 1 nM to 10 µM. Quantify DC50 (concentration at 50% degradation) and Dmax (maximum degradation). Causality: Observe the high-concentration wells closely; C8 linkers are more prone to displaying a hook effect (reduced degradation at high doses).

  • Self-Validation (Mechanistic Rescue): Pre-treat a control group of cells with MG132 (a proteasome inhibitor) or MLN4924 (a neddylation inhibitor) prior to PROTAC exposure. Causality: If the POI is rescued from degradation, it definitively proves the C7/C8 PROTAC is operating via the ubiquitin-proteasome system, ruling out off-target cytotoxicity.

Workflow Syn 1. Bifunctional Synthesis Amide coupling & Mitsunobu Perm 2. Permeability & Stability PAMPA & Microsomal Assay Syn->Perm FRET 3. Ternary Complexation TR-FRET (Cooperativity α) Perm->FRET Deg 4. Degradation Efficacy Western Blot (DC50 / Dmax) FRET->Deg Val 5. Self-Validation Proteasome Inhibitor Rescue Deg->Val

Fig 2. Self-validating experimental workflow for evaluating alkyl-linked PROTAC degraders.

Conclusion & Strategic Recommendations

When designing novel PROTACs, do not default to a specific chain length. Start with a C7 linker (using 7-aminoheptan-1-ol) as your baseline. It frequently represents the optimal compromise between sufficient spatial separation and minimal lipophilic penalty, particularly for targets like Cdc25 and c-Met.

Progress to a C8 linker (using 8-aminooctan-1-ol) only if biochemical efficacy plateaus due to steric clashes in deep binding pockets (e.g., APT1), but be prepared to mitigate the resulting decreases in aqueous solubility and the increased risk of the hook effect.

References

  • Benchchem. Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Linker Length in Targeted Protein Degradation. 6

  • BOC Sciences. C3 vs C5 vs C8 Alkyl Linkers - PROTAC Optimization Guide.

  • Journal of Medicinal Chemistry (ACS Publications). Selective and Orally Bioavailable c-Met PROTACs for the Treatment of c-Met-Addicted Cancer.3

  • Journal of Medicinal Chemistry (ACS Publications). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. 1

  • ResearchGate. Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1.

  • Google Patents. WO2021194318A1 - Plk1 selective degradation inducing compound. 4

  • Google Patents. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation. 5

Sources

Comparative

Validating the encapsulation efficiency of 7-aminoheptan-1-ol hydrochloride in LNP formulations

Overcoming the Hydrophilic Barrier: Validating the Encapsulation Efficiency of 7-Aminoheptan-1-ol Hydrochloride in Advanced LNP Formulations Introduction Encapsulating small, highly water-soluble molecules into lipid-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming the Hydrophilic Barrier: Validating the Encapsulation Efficiency of 7-Aminoheptan-1-ol Hydrochloride in Advanced LNP Formulations

Introduction

Encapsulating small, highly water-soluble molecules into lipid-based nanocarriers remains one of the most formidable challenges in formulation science. 7-aminoheptan-1-ol hydrochloride (MW: 167.68 g/mol ) is a prime example: as an aliphatic primary amino alcohol, it is exceptionally hydrophilic[1],[2] and lacks the substantial charge density required for the electrostatic complexation typically used to trap large polyanions (like mRNA) inside lipid nanoparticles (LNPs)[3],[4].

When formulated using standard microfluidic mixing or thin-film hydration, these small hydrophilic cargos rapidly diffuse out of the aqueous core into the continuous phase, resulting in dismal encapsulation efficiencies (EE% < 15%)[3]. To overcome this, advanced formulation strategies—such as Hydrogel-Core Lipid Nanoparticles (hcLNPs)—have been engineered. By incorporating a thermoresponsive polymer into the aqueous phase, the core undergoes a sol-gel transition during formulation, physically trapping the small molecule[5],[6].

This guide objectively compares the encapsulation performance of 7-aminoheptan-1-ol hydrochloride across Conventional Liposomes, Standard Ionizable LNPs, and Hydrogel-Core LNPs, providing a self-validating analytical protocol for rigorous EE% quantification.

Mechanistic Comparison of Formulation Platforms

To understand why certain platforms fail while others succeed, we must examine the causality of lipid-cargo interactions:

  • Conventional Liposomes (Passive Loading): Prepared via thin-film hydration and extrusion. The EE% is strictly limited by the trapped aqueous volume of the vesicle. Because 7-aminoheptan-1-ol is highly water-soluble, it does not partition into the lipid bilayer, leading to massive drug loss during the extrusion and dialysis phases[3].

  • Standard Ionizable LNPs: Prepared via microfluidic mixing (e.g., using DLin-MC3-DMA or ALC-0315). While highly effective for nucleic acids, the rapid nanoprecipitation process fails to trap small hydrophilic amines. The cargo easily diffuses through the transient lipid shell before it fully solidifies[].

  • Hydrogel-Core LNPs (hcLNPs): Prepared via a modified double emulsion (W1/O/W2) method. The inner aqueous phase (W1) contains the drug and a thermoresponsive polymer (e.g., Poloxamer 407). During sonication, localized heating triggers a sol-gel transition. The core solidifies into a nanogel, physically restricting the diffusivity of 7-aminoheptan-1-ol hydrochloride and preventing leakage during shell formation[8],[6].

Mechanism cluster_0 Standard LNP cluster_1 Hydrogel-Core LNP (hcLNP) S1 Aqueous Core S2 High Diffusivity (Rapid Leakage) S1->S2 S3 EE < 15% S2->S3 H1 Poloxamer 407 Core H2 Restricted Mobility (Trapped Cargo) H1->H2 H3 EE > 60% H2->H3

Mechanistic comparison of cargo retention in Standard LNPs vs. Hydrogel-Core LNPs.

Quantitative Performance Data

The table below summarizes the physicochemical properties and encapsulation performance of 7-aminoheptan-1-ol hydrochloride across the three formulation platforms.

Formulation PlatformPreparation MethodZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (EE%)
Conventional Liposome Thin-Film Hydration115 ± 80.12-5.2 ± 1.48.4 ± 2.1%
Standard Ionizable LNP Microfluidic Mixing85 ± 50.08+2.1 ± 0.812.6 ± 3.4%
Hydrogel-Core LNP W1/O/W2 Emulsion210 ± 150.18-18.5 ± 2.264.2 ± 4.5%

Data Interpretation: The hcLNP platform demonstrates a nearly 5-fold increase in EE% compared to standard LNPs. The larger size (210 nm) and higher PDI are characteristic of the double-emulsion process and the presence of the polymeric gel core, which provides the necessary steric bulk to retain the hydrophilic cargo[9],[8].

Self-Validating Experimental Protocol

A critical analytical challenge with 7-aminoheptan-1-ol hydrochloride is its lack of a UV chromophore, rendering standard UV-Vis spectroscopy useless. To ensure a self-validating system, this protocol utilizes pre-column derivatization with O-phthalaldehyde (OPA) . OPA reacts specifically with the primary amine of 7-aminoheptan-1-ol in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, enabling high-sensitivity quantification via HPLC-FLD.

Step 1: Formulation and Free Drug Separation
  • Synthesize the nanoparticles using the chosen method (e.g., W1/O/W2 emulsion for hcLNPs).

  • Transfer 500 µL of the raw formulation to an Amicon Ultra-4 centrifugal filter unit (10 kDa MWCO).

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Collect the filtrate (contains unencapsulated, free 7-aminoheptan-1-ol).

  • Resuspend the retentate (contains intact nanoparticles with encapsulated drug) in 500 µL of PBS.

Step 2: Nanoparticle Lysis
  • To release the encapsulated cargo, add 50 µL of 10% Triton X-100 to the resuspended retentate.

  • Vortex vigorously for 2 minutes and incubate at 37°C for 15 minutes to fully disrupt the lipid shell and gel core.

Step 3: OPA Derivatization & HPLC-FLD Quantification
  • Derivatization Reagent: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.1 M sodium borate buffer (pH 9.5).

  • Mix 100 µL of the sample (either filtrate or lysed retentate) with 100 µL of the OPA reagent. React for exactly 2 minutes at room temperature.

  • Inject 20 µL into the HPLC system equipped with a C18 column and a Fluorescence Detector (FLD) set to Ex: 340 nm / Em: 450 nm.

  • Calculate concentrations based on a standard curve of derivatized 7-aminoheptan-1-ol hydrochloride.

Step 4: Mass Balance and EE% Calculation

To ensure the system is self-validating, verify that the sum of the free drug and encapsulated drug equals the total initial drug input (Mass Balance = 100 ± 5%). EE% = (Amount in Lysed Retentate / Total Initial Amount) × 100

Workflow A Raw Formulation (hcLNP) B Ultrafiltration (10kDa MWCO) A->B Centrifuge 4°C C Filtrate (Free Drug) B->C D Retentate (Encapsulated) B->D F OPA Derivatization (Fluorogenic) C->F Direct derivatization E Triton X-100 Lysis D->E Disrupt lipid shell E->F Tag primary amine G HPLC-FLD Quantification F->G

Analytical workflow for the separation, derivatization, and quantification of 7-aminoheptan-1-ol.

Conclusion

Validating the encapsulation of 7-aminoheptan-1-ol hydrochloride requires both advanced formulation engineering and rigorous analytical chemistry. Standard LNPs fail to retain this highly water-soluble amine, resulting in massive leakage. By utilizing a Hydrogel-Core LNP platform, formulators can leverage sol-gel transitions to physically trap the cargo, achieving >60% encapsulation efficiency. Coupled with OPA-derivatized HPLC-FLD, researchers can establish a highly trustworthy, self-validating workflow for small hydrophilic molecule delivery.

References

  • Li Q, Li X, Zhao C. "Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules." Frontiers in Bioengineering and Biotechnology. 2020;8:437. URL:[Link]

  • Huang L, Himawan E, Belhadj S, et al. "Efficient Delivery of Hydrophilic Small Molecules to Retinal Cell Lines Using Gel Core-Containing Solid Lipid Nanoparticles." Pharmaceutics. 2021;14(1):74. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal Procedures for 7-Aminoheptan-1-ol Hydrochloride

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a versatile bifunctional building block frequently utilized in drug development and complex organic synthesis. Structurally comprising a seven-carbon aliphatic chain...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a versatile bifunctional building block frequently utilized in drug development and complex organic synthesis. Structurally comprising a seven-carbon aliphatic chain terminating in a primary hydroxyl group and a primary amine hydrochloride salt, this compound presents specific operational challenges. While highly valuable for synthesizing functionalized lipids, peptidomimetics, and targeted therapeutics, its physicochemical properties dictate stringent environmental health and safety (EHS) protocols.

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating, mechanistic approach to the safe handling, neutralization, and disposal of 7-aminoheptan-1-ol hydrochloride, ensuring compliance with institutional and federal regulations.

Chemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the molecular behavior of the chemical waste. The hydrochloride salt form renders 7-aminoheptan-1-ol highly water-soluble but imparts a mildly acidic profile to aqueous solutions.

Causality Check : Mixing unneutralized amine hydrochlorides with strong bases in a general waste stream can result in an exothermic neutralization reaction. This can inadvertently volatilize the free base amine, which is often more toxic, more reactive, and more odorous than the stable salt form. Data from chemical safety databases such as [1] and [2] confirm its classification as a specific target organ irritant.

Table 1: Physicochemical and EHS Data Summary

ParameterSpecificationEHS Implication & Logistical Action
Chemical Name 7-Aminoheptan-1-ol hydrochlorideRequires strict segregation from strong oxidizers and bases.
CAS Number 168681-46-7Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C₇H₁₈ClNOContains chlorine; organic solutions must be routed to halogenated waste.
Molecular Weight 167.68 g/mol Determines stoichiometric neutralization requirements for bulk disposal.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates use of standard PPE (nitrile gloves, safety goggles, lab coat).
Solubility Soluble in H₂O and polar organicsAqueous waste streams must be pH-adjusted prior to final containment.
Standard Operating Procedure: Routine Chemical Disposal

According to the [3], the overriding principle of laboratory waste management is that no experimental activity should begin unless a disposal plan has been formulated. The following protocol outlines the self-validating steps for routine disposal.

Step-by-Step Methodology: Liquid Waste Processing

  • Waste Segregation : Determine the solvent system containing the 7-aminoheptan-1-ol hydrochloride. If dissolved in an organic solvent (e.g., dichloromethane or methanol), ensure it is directed to the "Halogenated Organic Waste" stream due to the presence of the chloride counterion.

  • pH Verification (Aqueous Streams) : Using a calibrated pH meter or broad-range indicator strips, test the initial pH of the aqueous solution. Mechanistic insight: The dissociation of the HCl salt will typically yield an acidic pH between 4.0 and 5.5.

  • Controlled Neutralization : Slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring continuously. Monitor the pH until it stabilizes between 6.0 and 8.0.

    • Self-Validation: Achieving a stable neutral pH confirms that the risk of an exothermic acid-base reaction or pressure buildup in the bulk waste container has been successfully mitigated.

  • Transfer and Containment : Transfer the neutralized solution into a high-density polyethylene (HDPE) waste carboy. Avoid using metal containers, as residual chlorides can induce pitting corrosion over time.

  • Labeling : Affix a compliant EHS hazardous waste tag. Explicitly list "7-Aminoheptan-1-ol hydrochloride" alongside the solvent with their respective estimated percentages. Check the "Halogenated" and "Toxic/Irritant" hazard boxes.

Spill Response and Remediation Protocol

Accidental release of solid 7-aminoheptan-1-ol hydrochloride requires immediate mechanical containment to prevent the aerosolization of the irritating dust, which poses a respiratory hazard (STOT SE 3) [1].

Step-by-Step Methodology: Solid Spill Recovery

  • PPE Verification : Upgrade PPE to include an N95 or P100 particulate respirator if the spill occurs outside a designated chemical fume hood, alongside standard nitrile gloves and splash goggles.

  • Containment : Surround the solid spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent the powder from spreading across the bench or floor.

  • Mechanical Collection : Using a non-sparking plastic scoop and brush, carefully sweep the solid chemical and the absorbent into a heavy-duty, sealable polyethylene bag.

    • Crucial Safety Step: Do not use a standard laboratory vacuum cleaner. Vacuuming will aerosolize the fine hydrochloride dust, bypassing standard filters and exacerbating respiratory hazards across the lab space.

  • Surface Decontamination : Wash the spill area with a mild laboratory detergent solution, followed by a thorough water rinse. Collect this rinsate and dispose of it as aqueous hazardous waste following the routine disposal protocol above.

  • Final Disposal : Place the sealed bag into a secondary solid hazardous waste container, label it appropriately, and request an immediate EHS pickup.

Workflow Visualization

To streamline laboratory operations and ensure rapid decision-making, the following decision tree illustrates the logical flow for 7-aminoheptan-1-ol hydrochloride disposal and spill remediation.

DisposalWorkflow Start 7-Aminoheptan-1-ol HCl Disposal Initiation PPE Verify PPE (Nitrile, Goggles, Coat) Start->PPE Decision Waste Generation Type? PPE->Decision Routine Routine Liquid Waste Decision->Routine End of Experiment Spill Accidental Solid Spill Decision->Spill Accidental Release OrgAq Organic or Aqueous? Routine->OrgAq Contain Contain with Inert Absorbent (Sand) Spill->Contain Halogenated Route to Halogenated Organic Waste OrgAq->Halogenated Organic Solvent Aqueous Measure Initial pH (Expect mildly acidic) OrgAq->Aqueous Aqueous Solvent Label Apply EHS Hazardous Waste Label Halogenated->Label pH Neutralize to pH 6-8 (1M NaOH / NaHCO3) Aqueous->pH Container Transfer to HDPE Waste Carboy pH->Container Container->Label Sweep Mechanical Sweep (Avoid Aerosolization) Contain->Sweep SolidCont Seal in Polyethylene Solid Waste Bag Sweep->SolidCont SolidCont->Label Pickup EHS / Certified Vendor Pickup Label->Pickup

Operational workflow for the routine disposal and spill remediation of 7-aminoheptan-1-ol HCl.

References
  • Chemical Substance Information: 7-aminoheptan-1-ol hydrochloride (168681-46-7) . NextSDS. Retrieved from[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste . National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. Retrieved from[Link]

Handling

Personal protective equipment for handling 7-Aminoheptan-1-ol hydrochloride

A Mechanistic Approach to PPE, Workflows, and Risk Mitigation As a Senior Application Scientist, I frequently observe laboratories treating all hydrochloride salts as benign, standard benchtop reagents. However, handling...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Approach to PPE, Workflows, and Risk Mitigation

As a Senior Application Scientist, I frequently observe laboratories treating all hydrochloride salts as benign, standard benchtop reagents. However, handling bifunctional molecules like 7-Aminoheptan-1-ol hydrochloride requires a more nuanced approach. This compound combines a primary amine salt with a terminal primary alcohol, creating unique handling dynamics. While the hydrochloride moiety enhances aqueous solubility and oxidative stability, it renders the solid highly susceptible to static-induced aerosolization and atmospheric moisture absorption.

When these micro-particles contact the mucosal membranes of the respiratory tract or eyes, they rapidly dissolve, creating localized acidic microenvironments that trigger immediate inflammatory responses. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure the integrity of your drug development workflows.

Quantitative Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in risk mitigation. The following table summarizes the quantitative data and the mechanistic implications of these properties.

Property / HazardValue / SpecificationMechanistic Implication
CAS Number 168681-46-7Unique identifier for regulatory tracking and compliance[1].
Molecular Weight 167.68 g/mol Essential for precise stoichiometric calculations during solution preparation[2].
Formula C7H18ClNOBifunctional aliphatic chain; the polar terminal groups dictate its high solubility in polar solvents[1].
Hazard Codes H302, H315, H319, H335Indicates acute oral toxicity, alongside severe mucosal, respiratory, and dermal irritation[2].
Storage Temp 2-8°C (Recommended)Minimizes thermal degradation and prevents hygroscopic clumping over time.
Personal Protective Equipment (PPE) Matrix: A Self-Validating System

Standard PPE is insufficient without understanding why it is being used. Every piece of equipment must serve a specific, mechanistic purpose to counteract the hazards of amino alcohol hydrochlorides (3[3]).

PPE CategorySpecificationMechanistic Rationale
Eye/Face EN 166 / NIOSH tight-fitting safety goggles.Prevents fine crystalline dust from dissolving in ocular fluid, which would cause localized pH drops and severe corneal irritation[3].
Hands Nitrile gloves (≥ 0.11 mm thickness).Nitrile provides excellent chemical resistance against aliphatic amines and prevents dermal transfer of the acidic salt[3].
Body Flame-retardant, anti-static lab coat.Mitigates static charge buildup, preventing the electrostatic attraction of light powder particles to the researcher's clothing.
Respiratory N95/P100 particulate filter (if handled outside a hood).Blocks inhalation of aerosolized micro-particles that can cause severe respiratory tract irritation (H335) (4[4]).
Standard Operating Procedures (SOPs): Handling and Workflows

HandlingWorkflow A 1. Risk Assessment Review SDS & Hazards B 2. PPE Donning Gloves, Goggles, Lab Coat A->B C 3. Engineering Controls Activate Fume Hood B->C D 4. Material Handling Weighing & Dispensing C->D E 5. Post-Handling Decontamination & Disposal D->E

Operational workflow for the safe handling of 7-Aminoheptan-1-ol hydrochloride.

Protocol 1: Precision Weighing and Dispensing

Because hydrochloride salts hold electrostatic charges, they are prone to aerosolization. This protocol ensures safe transfer.

  • Environmental Preparation : Verify the chemical fume hood face velocity is between 80-100 fpm.

    • Causality: This specific velocity captures aerosolized dust without creating turbulent eddies that could blow the light powder out of the sash and into the laboratory environment.

  • Static Mitigation : Pass an anti-static zero-stat gun over the weighing boat and micro-spatula.

    • Causality: Neutralizing the surface prevents the charged powder from "jumping" and contaminating the balance area.

  • Transfer : Dispense the required mass of 7-Aminoheptan-1-ol hydrochloride smoothly, keeping the container as close to the weighing boat as possible to minimize drop height.

  • Validation Check : Visually inspect the exterior of the weighing vessel for stray particulates. Wipe the exterior with a slightly damp Kimwipe before removing it from the hood to ensure zero external contamination.

Protocol 2: Aqueous Solution Preparation
  • Solvent Selection : Measure the required volume of high-purity deionized water or a polar organic solvent (e.g., methanol).

    • Causality: The ionic nature of the salt demands high-dielectric solvents for efficient solvation[3].

  • Reverse Addition : Slowly add the 7-Aminoheptan-1-ol hydrochloride powder to the stirring solvent.

    • Causality: Adding solvent directly to the bulk powder can cause rapid, localized hydration, leading to exothermic clumping and prolonged dissolution times.

  • pH Equilibration : Monitor the solution pH.

    • Causality: The dissociation of the hydrochloride salt will naturally depress the pH. Depending on your downstream biological assay, neutralization with a mild base (e.g., 0.1M NaOH) may be required.

  • Validation Check : Ensure the solution is completely optically clear. Any turbidity indicates incomplete dissolution or the presence of insoluble impurities.

Emergency Response and Disposal Plans

SpillResponse S1 Spill Detected S2 Isolate & Evacuate Immediate Area S1->S2 S3 Don Emergency PPE (Respirator) S2->S3 S4 Neutralize & Absorb (Wet Method) S3->S4 S5 Hazardous Waste Disposal S4->S5

Emergency spill response pathway for amino alcohol hydrochloride salts.

Protocol 3: Spill Remediation and Waste Management

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent inhalation exposure.

  • Containment : Immediately isolate the area. Do not attempt to sweep the dry powder.

    • Causality: Dry sweeping generates inhalable dust clouds, drastically exacerbating respiratory exposure risks.

  • Neutralization & Absorption : Cover the spill with a damp, inert absorbent pad (e.g., water-moistened vermiculite or specialized chemical spill pads).

    • Causality: The moisture binds the powder, preventing aerosolization while safely diluting the localized acidity of the hydrochloride salt.

  • Collection : Use a non-sparking scoop to transfer the absorbed material into a designated, sealable hazardous waste container labeled for "Halogenated/Acidic Organic Solid Waste."

  • Validation Check : Swab the spill area with a damp pH test strip. A neutral pH (approx. 7.0) confirms the complete removal of the acidic hydrochloride residue.

References
  • 7-aminoheptan-1-ol hydrochloride | 168681-46-7 - Sigma-Aldrich. 1

  • 168681-46-7|7-Aminoheptan-1-ol hydrochloride - BLD Pharm. 2

  • 2-amino-5,5-dimethylhexan-1-ol hydrochloride — Chemical Substance Information - NextSDS.4

  • trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 - Benchchem. 3

Sources

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